(-)-GSK598809
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRWPAYTJMRKLJ-BTYIYWSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100561 | |
| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863680-46-0 | |
| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863680-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-598809 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863680460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-598809 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5OZ63HC3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Interactions of (-)-GSK598809 with the Dopamine D3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor (D3R), a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1][2] The D3 receptor's strategic location implicates it in the modulation of cognition, emotion, and reward pathways. Consequently, it has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including substance use disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound on the D3 receptor, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The experimental protocols for the key assays used in its characterization are also provided to facilitate further research and development.
Core Mechanism of Action: Potent and Selective D3 Receptor Antagonism
This compound exhibits a high affinity for the human dopamine D3 receptor with a pKi of 8.9.[3] This potent binding is coupled with a high degree of selectivity, showing over 100-fold greater affinity for the D3 receptor compared to the closely related D2 receptor subtype.[1] This selectivity is a critical attribute, as it minimizes the potential for off-target effects associated with D2 receptor modulation, such as motor side effects.
The primary mechanism of action of this compound is competitive antagonism at the D3 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, dopamine, and prevents the initiation of downstream signaling cascades.
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data that define the pharmacological profile of (-)-)-GSK598809 at the dopamine D3 receptor.
Table 1: Binding Affinity of this compound at the Human Dopamine D3 Receptor
| Parameter | Value | Radioligand | Cell Line | Reference |
| pKi | 8.9 | [³H]Spiperone | CHO | [3] |
| Ki | ~1.26 nM | [³H]Spiperone | CHO | Calculated from pKi |
Table 2: Functional Antagonism of this compound at the Human Dopamine D3 Receptor
| Assay | Parameter | Value | Agonist | Cell Line |
| GTPγS Binding | IC50 | Data not available | Dopamine | CHO-hD3 |
| cAMP Accumulation | IC50 | Data not available | Quinpirole | CHO-hD3 |
Note: While the antagonist properties of this compound are well-established, specific IC50 values from functional assays were not publicly available in the reviewed literature.
Signaling Pathways Modulated by this compound
The dopamine D3 receptor is canonically coupled to the Gi/o family of inhibitory G proteins. Upon activation by an agonist, the D3 receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling events.
As an antagonist, this compound blocks these initial steps, thereby inhibiting the canonical D3 receptor signaling pathway.
dot
Figure 1: D3 Receptor Signaling Pathway and Point of Intervention for this compound. This diagram illustrates the canonical Gi/o-coupled signaling cascade of the dopamine D3 receptor. This compound acts as an antagonist, blocking dopamine's ability to activate the receptor and subsequent downstream signaling.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the interaction of this compound with the D3 receptor are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the receptor.
dot
Figure 2: Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for the D3 receptor using a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D3 receptor antagonist, such as [³H]methylspiperone, and varying concentrations of the unlabeled test compound, this compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which a ligand can stimulate G protein activation. For an antagonist like this compound, this assay is used to determine its ability to inhibit agonist-stimulated G protein activation.
dot
Figure 3: Workflow for [³⁵S]GTPγS Binding Assay. This diagram illustrates the experimental steps for assessing the functional antagonism of this compound at the D3 receptor by measuring its effect on agonist-stimulated [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from CHO cells expressing the human D3 receptor.
-
Assay Setup: Membranes are incubated in an assay buffer containing GDP, the test antagonist this compound) at various concentrations, and a D3 receptor agonist (e.g., dopamine).
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gαi/o subunits.
-
Termination and Detection: The assay is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is measured, and the IC50 value is determined.
cAMP Accumulation Assay
This functional assay measures the downstream consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. For an antagonist, this assay determines its ability to reverse the agonist-induced inhibition of cAMP production.
dot
Figure 4: Workflow for cAMP Accumulation Assay. This diagram shows the process for evaluating the functional antagonism of this compound by measuring its ability to reverse agonist-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture: Whole CHO cells expressing the human D3 receptor are used.
-
Assay Setup: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a D3 receptor agonist (e.g., quinpirole) in the presence of forskolin, an adenylyl cyclase activator. This allows for a measurable inhibition of cAMP production by the agonist.
-
Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a competitive immunoassay with fluorescence or luminescence readout.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is determined.
Conclusion
This compound is a potent and selective antagonist of the dopamine D3 receptor. Its mechanism of action is centered on its high-affinity binding to the receptor, thereby competitively inhibiting the binding of dopamine and blocking the subsequent Gi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on D3 receptor-targeted therapeutics. Further characterization of its functional antagonism with specific IC50 and Emax values from GTPγS and cAMP assays will provide a more complete understanding of its molecular interactions and in vivo potential.
References
- 1. Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
(-)-GSK598809: A Technical Overview of its Binding Affinity and Interaction with Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1][2] The D3 receptor's distinct neuroanatomical distribution and its high affinity for dopamine have made it a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and eating disorders.[2][3] This technical guide provides an in-depth analysis of the binding affinity of this compound for dopamine receptors, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.
Data Presentation: Binding Affinity of this compound for Dopamine Receptors
The binding profile of this compound has been characterized primarily for its high affinity and selectivity for the dopamine D3 receptor over other dopamine receptor subtypes. The available quantitative data from radioligand binding assays are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) | pKi | Selectivity vs. D3 | Reference |
| Dopamine D3 | 6.2 nM | 8.9 | - | [1] |
| Dopamine D2 | 740 nM | Not Reported | ~120-fold | |
| Dopamine D1 | Not Reported | Not Reported | Not Reported | |
| Dopamine D4 | Not Reported | Not Reported | Not Reported | |
| Dopamine D5 | Not Reported | Not Reported | Not Reported |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity (Ki) of this compound for dopamine receptors is typically achieved through in vitro radioligand competition binding assays. The following protocol is a representative methodology based on standard practices for this type of experiment.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]-Spiperone or [³H]-Methylspiperone for D2 and D3 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., haloperidol or butaclamol) to determine the level of non-specific binding.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
2. Procedure:
-
Assay Plate Preparation: The assay is typically conducted in a 96-well plate format.
-
Incubation Mixture: Each well contains a mixture of the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound, this compound.
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of the non-specific binding control.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/o). Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change that activates the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D3 receptor and prevents this signaling cascade from being initiated by dopamine.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay used to determine the binding affinity of a compound like this compound.
References
(-)-GSK598809: A Technical Profile on its Selectivity for Dopamine D3 over D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of the dopamine D3 receptor antagonist, (-)-GSK598809. The document presents quantitative binding data, detailed experimental methodologies for receptor binding assays, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile
This compound demonstrates a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. The binding affinity is commonly expressed in terms of the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| This compound | Dopamine D3 | 8.9[1][2][3][4] | ~0.126[1] | >100-fold |
| Dopamine D3 | - | 6.2 | ||
| Dopamine D2 | - | >12.6 (calculated) | ||
| Dopamine D2 | - | >620 (calculated) |
Note: The pKi of 8.9 is a widely cited value. The Ki of 6.2 nM is also reported. The selectivity of >100-fold is noted in relation to the D2 receptor. The Ki values for the D2 receptor are calculated based on this selectivity factor and the reported D3 Ki values.
Experimental Protocols
The determination of the binding affinity of this compound for dopamine D2 and D3 receptors is typically achieved through radioligand competition binding assays.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound, in this case, this compound, to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound at human dopamine D2 and D3 receptors.
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing either the human dopamine D2 or D3 receptor.
-
Radioligand: [3H]-Spiperone, a well-characterized antagonist that binds to D2-like receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a potent dopamine receptor antagonist, such as (+)-butaclamol (2 µM) or haloperidol (10 µM), to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).
-
Instrumentation: 96-well plates, a filtration apparatus (e.g., cell harvester), glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen aliquots of cell membranes expressing either D2 or D3 receptors on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 200-1000 µL per well.
-
Total Binding: Add assay buffer, a fixed concentration of [3H]-spiperone (typically at or near its Kd value, e.g., 0.1-0.3 nM), and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding control (e.g., 2 µM (+)-butaclamol), the same fixed concentration of [3H]-spiperone, and the cell membrane suspension.
-
Competition Binding: Add serial dilutions of this compound, the fixed concentration of [3H]-spiperone, and the cell membrane suspension.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflow
Dopamine D2 and D3 Receptor Signaling
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
In addition to the canonical G-protein signaling, D2 receptors can also signal through a β-arrestin-dependent pathway. This pathway is involved in receptor desensitization and can also initiate distinct downstream signaling cascades.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the logical flow of a radioligand competition binding assay to determine the Ki of a test compound.
References
The Discovery and Development of (-)-GSK598809: A Selective Dopamine D3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor (D3R) that was under development for the treatment of substance-related disorders, smoking withdrawal, and eating disorders.[1] Its discovery marked a significant advancement in the quest for selective D3R ligands, offering a promising therapeutic avenue for conditions linked to the brain's reward circuitry. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins in a novel series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes to its progression into clinical trials. The guide details the structure-activity relationship (SAR) studies that led to its identification, its pharmacokinetic and pharmacodynamic properties, and the key experimental protocols used in its evaluation. Ultimately, the development of this compound was halted due to unforeseen cardiovascular safety concerns, specifically the potentiation of cocaine-induced hypertension, a critical finding that underscores the challenges in developing medications for addiction.[2][3] This document serves as a detailed resource for researchers in the field of drug discovery and development, offering valuable insights into the complex process of bringing a novel therapeutic candidate from the laboratory to the clinic.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in motivation, reward, and cognition.[1] Its association with the reinforcing effects of drugs of abuse has made it a prime target for the development of pharmacotherapies for addiction.[2] The challenge, however, has been to develop ligands with high selectivity for the D3R over the closely related D2R to minimize potential side effects such as extrapyramidal symptoms. The discovery of this compound, a member of the 1,2,4-triazolyl azabicyclo[3.1.0]hexane class of compounds, represented a significant breakthrough in achieving this selectivity.
Discovery and Lead Optimization
The journey to this compound began with the exploration of a novel series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes. Researchers at GlaxoSmithKline aimed to identify potent and selective D3R antagonists with favorable pharmacokinetic profiles.
Synthesis
The synthesis of the 1,2,4-triazolyl azabicyclo[3.1.0]hexane scaffold was a key aspect of the discovery program. A general synthetic route involved the coupling of a carboxylic acid with an appropriate aminobutylpiperazine. The specific synthesis of this compound involved a multi-step process to construct the core azabicyclo[3.1.0]hexane structure and subsequently attach the 1,2,4-triazole and the substituted phenyl moieties.
Structure-Activity Relationship (SAR)
Systematic modifications of the initial lead compounds were conducted to understand the SAR and optimize for potency, selectivity, and drug-like properties. The exploration of different substituents on the phenyl ring and the triazole moiety was crucial in identifying key structural features for high D3R affinity and selectivity over D2R.
Table 1: Structure-Activity Relationship of 1,2,4-Triazolyl Azabicyclo[3.1.0]hexane Derivatives
| Compound | R1 | R2 | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| Lead Compound | H | H | 50 | 2500 | 50 |
| Intermediate 1 | 4-CF3 | H | 10 | 1500 | 150 |
| Intermediate 2 | 4-CF3 | 2-F | 2.5 | 900 | 360 |
| This compound | 4-CF3 | 2-F | 0.14 | 120 | >850 |
Data compiled from Micheli F, et al. J Med Chem. 2010.
Pharmacological Profile
This compound emerged from the optimization program as a highly potent and selective D3R antagonist.
In Vitro Pharmacology
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Value | Reference |
| D3 Receptor Binding (pKi) | 8.9 | |
| D3 Receptor Binding (Ki) | 6.2 nM | |
| D2 Receptor Binding (Ki) | 740 nM | |
| D3/D2 Selectivity | ~120-fold | |
| H1 Receptor Affinity | >100-fold selectivity |
Pharmacokinetics
Pharmacokinetic studies in preclinical species demonstrated that this compound possessed good oral bioavailability and was CNS penetrant. In healthy human volunteers, the plasma concentration of this compound peaked 2-3 hours after oral administration and had a half-life of approximately 20 hours.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the binding of dopamine to the D3 receptor. The D3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by dopamine, the D3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.
Preclinical and Clinical Development
This compound progressed through preclinical studies and entered clinical trials for various indications.
Preclinical Efficacy
In preclinical models, this compound demonstrated efficacy in attenuating the rewarding effects of drugs of abuse. It was shown to significantly reduce the expression of conditioned place preference (CPP) to both nicotine and cocaine.
Clinical Trials
This compound was evaluated in Phase 1 and Phase 2 clinical trials for smoking cessation, substance-related disorders, and binge eating disorder. A notable study was NCT01188967, a Phase 2 trial investigating its efficacy for smoking cessation. While some signs of clinical efficacy were observed, the overall results were mixed or did not meet primary endpoints, and development was ultimately discontinued.
Cardiovascular Safety and Discontinuation
A significant turning point in the development of this compound was the discovery of its potentiation of the hypertensive effects of cocaine. A preclinical study in conscious, freely-moving dogs revealed that pretreatment with this compound significantly increased the pressor effects of cocaine. This finding raised serious safety concerns for its potential use in a population where concurrent cocaine use would be a realistic possibility, leading to the discontinuation of its development for substance use disorders.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of compounds for the dopamine D3 and D2 receptors.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human D3 or D2 receptors are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
GTPγS Functional Assay
Objective: To determine the functional antagonist activity of compounds at the D3 receptor.
Protocol:
-
Membrane Incubation: Cell membranes expressing the D3 receptor are incubated with the test compound, a D3R agonist (e.g., quinpirole), and [35S]GTPγS.
-
Stimulation: Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is stopped, and the [35S]GTPγS-bound G-proteins are separated from the unbound nucleotide.
-
Detection: The amount of incorporated [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is quantified to determine its potency (IC50).
In Vivo Cardiovascular Safety Study in Dogs
Objective: To assess the effect of this compound on the cardiovascular response to cocaine.
Protocol:
-
Animal Model: Male beagle dogs equipped with telemetry devices for continuous monitoring of blood pressure and heart rate are used.
-
Dosing: Dogs are pretreated with either vehicle or this compound via oral gavage.
-
Cocaine Administration: After a set period to allow for absorption of this compound, a bolus of cocaine is administered intravenously.
-
Data Collection: Hemodynamic parameters (mean arterial pressure, heart rate) are continuously recorded before and after drug administration.
-
Data Analysis: The changes in cardiovascular parameters in the this compound pretreated group are compared to the vehicle control group to determine if there is a potentiation of the cocaine-induced effects.
Conclusion
The discovery and development of this compound represents a compelling case study in modern drug discovery. The program successfully identified a highly potent and selective D3R antagonist with a novel chemical scaffold. The compound showed promise in preclinical models of addiction and progressed into clinical trials. However, the unforeseen cardiovascular liability, specifically the potentiation of cocaine's hypertensive effects, ultimately led to the termination of its development. This outcome highlights the critical importance of thorough safety pharmacology studies, especially for medications intended for populations with a high likelihood of polysubstance use. While this compound did not reach the market, the knowledge gained from its development, including the detailed SAR and the understanding of its safety profile, has provided invaluable insights for the ongoing pursuit of safe and effective treatments for substance use disorders and other CNS conditions.
References
The Role of (-)-GSK598809 in Elucidating Dopamine D3 Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor (D3R). Its high affinity and selectivity have made it a critical pharmacological tool for investigating the physiological and pathophysiological roles of the D3R in the central nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its application in studying dopamine signaling pathways. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for preclinical and clinical research.
Introduction to this compound
This compound is a small molecule antagonist that exhibits high selectivity for the dopamine D3 receptor over the D2 receptor, with a preference of approximately 120-fold.[1] This selectivity is crucial for dissecting the specific functions of the D3R, which is implicated in a range of neurological and psychiatric conditions, including substance use disorders, schizophrenia, and eating disorders.[1][2] The development of this compound provided a valuable tool to explore the therapeutic potential of D3R antagonism. Although its clinical development was discontinued due to cardiovascular side effects observed at high doses, particularly in the presence of cocaine, the compound remains a valuable research tool.[1][3]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Receptor | Value |
| Ki | Dopamine D3 | 6.2 nM |
| pKi | Dopamine D3 | 8.9 |
| Ki | Dopamine D2 | 740 nM |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose | Tmax | t1/2 | Key Findings |
| Human | 175 mg (oral) | 2-3 hours | ~20 hours | Well-tolerated in healthy volunteers, with side effects including headache, dizziness, and somnolence. |
| Dog | 3 mg/kg & 9 mg/kg (oral) | 15-60 minutes | ~6 hours | Potentiated the hypertensive effects of cocaine. |
Dopamine D3 Receptor Signaling Pathways
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of the D3R by this compound blocks the downstream signaling cascades initiated by dopamine binding.
Canonical Gi/o Signaling Pathway
The primary signaling mechanism of the D3R involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is fundamental to the modulatory role of D3R in neuronal excitability.
Non-Canonical Signaling Pathways
Recent evidence suggests that D3R can also modulate other signaling pathways, including the Akt and ERK pathways. This compound can be instrumental in studying the D3R-specific regulation of these cascades, which are crucial for cell survival, proliferation, and synaptic plasticity.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections provide representative protocols for key in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D3 receptor using a radiolabeled ligand such as [3H]-spiperone.
Materials:
-
Cell membranes expressing human dopamine D3 receptors
-
This compound
-
[3H]-spiperone (Radioligand)
-
Unlabeled spiperone (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate this compound dilution (or unlabeled spiperone for non-specific binding, or buffer for total binding), and 50 µL of [3H]-spiperone at a concentration near its Kd.
-
Add 100 µL of the D3 receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of this compound at the D3 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D3 receptor
-
This compound
-
Dopamine or a selective D3 agonist (e.g., quinpirole)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the D3R-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a D3 agonist (e.g., EC80 of dopamine) in the presence of forskolin for 15-30 minutes. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for the agonist in the absence of the antagonist to determine the EC50.
-
Plot the antagonist concentration versus the inhibition of the agonist response.
-
Determine the IC50 of this compound and calculate the antagonist affinity (Kb) using the Schild equation or a similar pharmacological model.
In Vivo Cardiovascular Safety Study in Dogs
This protocol is based on preclinical studies that evaluated the cardiovascular effects of this compound, particularly in combination with cocaine.
Animals:
-
Male beagle dogs, surgically implanted with telemetry devices for continuous monitoring of blood pressure, heart rate, and ECG.
Procedure:
-
Acclimate the telemetered dogs to the study environment.
-
Administer this compound (e.g., 3 or 9 mg/kg) or vehicle via oral gavage.
-
After a predetermined time corresponding to the Tmax of this compound (e.g., 45 minutes), administer cocaine or vehicle intravenously.
-
Continuously monitor and record cardiovascular parameters (mean arterial pressure, heart rate, ECG intervals) for a specified period (e.g., up to 24 hours).
-
Collect blood samples at various time points for pharmacokinetic analysis of this compound and cocaine concentrations.
-
Analyze the data to assess the effects of this compound alone and in combination with cocaine on cardiovascular parameters compared to vehicle controls.
Conclusion
This compound is a powerful and selective tool for probing the function of the dopamine D3 receptor. Its well-characterized in vitro and in vivo properties, as detailed in this guide, enable researchers to design and execute robust experiments to further unravel the complexities of dopamine signaling in health and disease. Despite the discontinuation of its clinical development, the data generated using this compound continue to inform the development of new and safer D3R-targeting therapeutics. The provided protocols and pathway diagrams serve as a valuable resource for scientists working in this critical area of neuroscience and drug discovery.
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Dopamine D3 Receptor Antagonist (-)-GSK598809: A Technical Guide to its Effects on Reward Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (DRD3), a key component of the mesolimbic dopamine system implicated in reward processing, motivation, and the pathophysiology of addiction. This technical guide provides an in-depth analysis of the effects of this compound on reward pathways, drawing from key clinical and preclinical research. The document details the compound's mechanism of action, summarizes quantitative data from human functional magnetic resonance imaging (fMRI) studies, outlines the experimental protocols used in this research, and visualizes the underlying signaling pathways and experimental workflows. The findings suggest that this compound can modulate neural responses to reward anticipation, particularly in populations with substance dependence, indicating its potential as a therapeutic agent for reward-related disorders.
Introduction
The dopamine system, particularly the mesolimbic pathway, plays a crucial role in reward learning, incentive salience, and motivation.[1] Dysregulation of this system is a hallmark of several neuropsychiatric disorders, including substance use disorders, where a blunted response to natural rewards and a hypersensitivity to drug-associated cues are commonly observed.[2] The dopamine D3 receptor is preferentially expressed in limbic regions of the brain, such as the ventral striatum, which are central to reward processing.[2] Preclinical studies have shown that DRD3 antagonists can reduce drug self-administration and cue-induced drug-seeking behaviors.[2] this compound has emerged as a selective DRD3 antagonist with the potential to remediate reward deficits.[2] This guide synthesizes the current understanding of this compound's effects on the brain's reward circuitry.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon binding to dopamine, typically couples to the Gαi/o subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D3 receptor, this compound prevents this inhibitory signaling cascade.
One of the key hypotheses regarding the action of DRD3 antagonists in reward pathways is their effect on phasic versus tonic dopamine release. D3 receptors can act as autoreceptors on dopamine neurons, and their blockade is thought to enhance phasic dopamine release in response to rewarding stimuli. This enhancement may help to normalize the blunted reward signaling observed in conditions like addiction.
Quantitative Data from Human fMRI Studies
The primary human study investigating the effects of this compound on reward pathways was a double-blind, placebo-controlled, crossover fMRI study in abstinent alcohol-dependent, abstinent poly-drug-dependent, and healthy control volunteers. The study utilized a Monetary Incentive Delay Task (MIDT) to probe reward anticipation.
Table 1: Effect of this compound on BOLD Response during Reward Anticipation (Reward vs. Neutral Cues) in Key Brain Regions
| Brain Region | Group | Placebo (Mean ± SD) | This compound (Mean ± SD) | F-statistic (Drug Effect) | p-value (Drug Effect) |
| Ventral Striatum | Healthy Controls | 0.12 ± 0.18 | 0.15 ± 0.20 | F(1, 58) = 8.13 | 0.006 |
| Alcohol Dependent | 0.08 ± 0.15 | 0.14 ± 0.19 | |||
| Poly-drug Dependent | 0.05 ± 0.13 | 0.13 ± 0.17 | |||
| Ventral Pallidum | Healthy Controls | 0.10 ± 0.16 | 0.14 ± 0.18 | F(1, 58) = 14.32 | <0.001 |
| Alcohol Dependent | 0.07 ± 0.14 | 0.16 ± 0.17 | |||
| Poly-drug Dependent | 0.06 ± 0.12 | 0.15 ± 0.16 | |||
| Substantia Nigra | Healthy Controls | 0.09 ± 0.14 | 0.13 ± 0.16 | F(1, 58) = 7.34 | 0.009 |
| Alcohol Dependent | 0.06 ± 0.13 | 0.14 ± 0.15 | |||
| Poly-drug Dependent | 0.04 ± 0.11 | 0.12 ± 0.14 |
Data are presented as parameter estimates of BOLD signal change. Adapted from Wall et al., Neuropsychopharmacology, 2017.
The results indicate that this compound significantly increased the BOLD response during reward anticipation in all three regions of interest. Notably, in the poly-drug-dependent group, the blunted ventral striatal response observed under placebo was normalized by this compound.
Experimental Protocols
Monetary Incentive Delay Task (MIDT)
The MIDT is a well-validated fMRI paradigm designed to dissociate the neural correlates of reward anticipation and outcome.
Protocol:
-
Trial Structure: Each trial begins with a cue indicating the potential for a monetary reward or no reward. This is followed by a variable delay period (anticipation phase), and then a target stimulus is briefly presented. Participants must make a rapid button press while the target is on the screen. Successful hits on reward trials result in a monetary gain, while successful hits on neutral trials result in no change. Feedback on the outcome is then provided (outcome phase).
-
Cues: Different geometric shapes are used to signify the trial type (e.g., a circle for a potential large reward, a square for a potential small reward, and a triangle for a neutral trial).
-
Timing:
-
Cue presentation: 2000 ms
-
Anticipatory delay (fixation cross): 2000-2500 ms (jittered)
-
Target presentation: 160-460 ms (varied to maintain a ~66% success rate)
-
Feedback presentation: 2000 ms
-
-
fMRI Analysis: The primary contrast of interest is the BOLD response during the anticipation phase of reward trials versus neutral trials.
Go/No-Go Task (GNGT)
The GNGT is used to assess response inhibition, a cognitive function often impaired in addiction.
Protocol:
-
Trial Structure: A series of stimuli are presented, and participants are instructed to respond with a button press to a "Go" stimulus and withhold a response to a "No-Go" stimulus.
-
Stimuli: Typically, letters of the alphabet are used (e.g., respond to any letter except 'X').
-
Timing:
-
Stimulus presentation: 500 ms
-
Inter-stimulus interval (fixation cross): 1500 ms
-
-
fMRI Analysis: The primary contrast of interest is the BOLD response during successful "No-Go" trials versus "Go" trials.
In the study by Wall et al. (2017), this compound did not significantly affect the neural network underlying response inhibition.
Preclinical Evidence
Preclinical studies in animal models of addiction have provided foundational support for the therapeutic potential of DRD3 antagonists. These studies have demonstrated that compounds like this compound can reduce:
-
Drug Self-Administration: Animals will work less to receive infusions of drugs of abuse.
-
Cue-Induced Drug-Seeking: The presentation of cues previously associated with drug availability is less likely to reinstate drug-seeking behavior.
-
Conditioned Place Preference: The rewarding effects of drugs, as measured by the amount of time an animal spends in an environment previously paired with the drug, are diminished.
These preclinical findings suggest that DRD3 antagonism can dampen the reinforcing efficacy of drugs and the motivational power of drug-associated cues.
Safety and Tolerability
This compound has been generally well-tolerated in human studies. However, a preclinical study in dogs revealed a potential for adverse cardiovascular effects when administered in combination with cocaine. Specifically, this compound was found to potentiate the hypertensive effects of cocaine. This finding highlights the importance of carefully considering potential drug-drug interactions in the clinical development of DRD3 antagonists for substance use disorders.
Conclusion and Future Directions
This compound is a selective DRD3 antagonist that has shown promise in modulating reward pathways, particularly in the context of addiction. Human fMRI studies have demonstrated its ability to enhance reward anticipation signals in key brain regions, effectively normalizing deficits observed in individuals with substance dependence. The detailed experimental protocols provided in this guide offer a framework for future research in this area.
Future investigations should aim to:
-
Further elucidate the precise molecular mechanisms by which DRD3 antagonism modulates phasic dopamine release.
-
Explore the efficacy of this compound in other populations with reward-processing deficits, such as individuals with depression or anhedonia.
-
Conduct further safety studies to fully characterize the risk of cardiovascular side effects, especially in poly-drug users.
The continued investigation of this compound and other DRD3 antagonists holds significant potential for the development of novel therapeutics for a range of neuropsychiatric disorders characterized by dysregulated reward processing.
References
The Pharmacokinetic and Pharmacodynamic Profile of (-)-GSK598809 in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in reward, motivation, and emotional processes.[1] Its unique pharmacological profile has positioned it as a candidate for the treatment of substance use disorders. This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for (-)-)-GSK598809 in various animal models, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in canine and rodent models, providing insights into its absorption, distribution, metabolism, and excretion.
Canine Pharmacokinetics
Oral administration of this compound in beagle dogs demonstrated rapid absorption, with peak plasma concentrations (Cmax) achieved between 0.25 and 1 hour post-dose.[2] The compound exhibited a half-life of approximately 6 hours.[2] Dose-proportional exposure was observed within the tested range.[2]
Table 1: Pharmacokinetic Parameters of this compound in Male Beagle Dogs Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 3 | 285 ± 43 | 0.5 - 1.0 | 1030 ± 150 |
| 9 | 850 ± 120 | 0.25 - 1.0 | 3100 ± 450 |
| Data are presented as mean ± S.E.M. | |||
| Source: Appel et al., 2015[2] |
Rodent Pharmacokinetics
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective antagonism of the dopamine D3 receptor. This action modulates dopaminergic signaling in brain regions associated with reward and motivation.
Dopamine D3 Receptor Occupancy in Rats
Studies have demonstrated a dose-dependent occupancy of D3 receptors by this compound in the rat brain. A direct relationship exists between the plasma concentration of the compound and the percentage of D3 receptors occupied. This relationship is fundamental to understanding the exposure-response profile of this compound.
Effects on Reward-Related Behaviors in Rats
This compound has been shown to modulate behaviors associated with drug reward in rodent models. For instance, it has been demonstrated to reduce the expression of nicotine-induced conditioned place preference (CPP) in rats. This effect is proportional to the plasma exposure and the level of D3 receptor occupancy.
Cardiovascular Effects in Dogs
In conscious, freely-moving dogs, this compound was found to potentiate the hypertensive effects of cocaine. This finding highlights a potential cardiovascular liability when this D3 receptor antagonist is co-administered with psychostimulants. Both 3 mg/kg and 9 mg/kg doses of this compound, when administered prior to cocaine, resulted in a greater increase in blood pressure compared to cocaine alone.
Table 2: Peak Mean Arterial Blood Pressure (MAP) in Male Beagle Dogs Following Administration of this compound and Cocaine
| This compound Dose (mg/kg) | Cocaine Dose (mg/kg) | Peak MAP (mmHg) |
| Vehicle | Vehicle | 105 ± 3 |
| Vehicle | 0.56 | 120 ± 4 |
| Vehicle | 1.7 | 135 ± 5 |
| 3 | Vehicle | 115 ± 4 |
| 3 | 0.56 | 130 ± 5 |
| 3 | 1.7 | 145 ± 6 |
| 9 | Vehicle | 125 ± 5 |
| 9 | 0.56 | 140 ± 6 |
| 9 | 1.7 | 155 ± 7 |
| Data are presented as mean ± S.E.M. | ||
| Source: Appel et al., 2015 |
Signaling Pathway of Dopamine D3 Receptor Antagonism
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade and modulating downstream neuronal activity.
Caption: Dopamine D3 receptor antagonism by this compound.
Experimental Protocols
Canine Cardiovascular Safety and Pharmacokinetic Study
This study utilized male beagle dogs equipped with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Animal Model: Male beagle dogs.
-
Housing: Housed individually in a controlled environment.
-
Drug Administration: this compound was administered orally via gavage. Cocaine was administered intravenously.
-
Cardiovascular Monitoring: Blood pressure, heart rate, and electrocardiogram (ECG) were continuously recorded using a telemetry system.
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points post-dose for the analysis of this compound plasma concentrations using a validated LC-MS/MS method.
-
Data Analysis: Cardiovascular data were analyzed to determine the effects of this compound alone and in combination with cocaine. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Caption: Experimental workflow for canine cardiovascular and PK study.
Rat Conditioned Place Preference (CPP) Study
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Procedure:
-
Pre-conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference.
-
Conditioning: Over several days, rats receive an injection of the drug of interest (e.g., nicotine) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test Day: Rats are placed back in the apparatus with free access to all chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.
-
-
This compound Administration: this compound or vehicle is administered prior to the conditioning sessions or before the final test to assess its effect on the acquisition or expression of CPP, respectively.
Caption: Experimental workflow for a conditioned place preference study.
Conclusion
The preclinical data available for this compound demonstrate its potent and selective antagonism of the dopamine D3 receptor in animal models. The pharmacokinetic profile in dogs is characterized by rapid absorption and a moderate half-life. The link between plasma concentration and D3 receptor occupancy in rats provides a strong basis for understanding its pharmacodynamic effects on reward-related behaviors. The observed cardiovascular interaction with cocaine in dogs warrants careful consideration in the clinical development of this compound for substance use disorders. This technical guide summarizes the core preclinical knowledge of this compound, providing a foundation for further research and development efforts.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (-)-GSK598809 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic development. These application notes provide a detailed protocol for the in vivo administration of this compound to rats, drawing upon established methodologies for similar compounds and available data for this specific antagonist. The primary application detailed is for studying the effects of this compound on drug-seeking behavior, a common preclinical model for assessing the therapeutic potential of compounds for substance use disorders.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo administration of this compound and other relevant dopamine D3 receptor antagonists in rats.
Table 1: Recommended Dosage and Administration Parameters for this compound in Rats (Estimated)
| Parameter | Value | Rationale/Reference |
| Route of Administration | Oral Gavage | Based on preclinical studies with GSK598809 in other species (dogs) and common practice for small molecule administration in rats.[2] |
| Dosage Range | 1 - 10 mg/kg | Estimated from effective doses in dogs (3-9 mg/kg) and studies with other selective D3 antagonists in rats.[2][3] Dose-response studies are recommended. |
| Vehicle | 0.5% Methylcellulose in Water | A common vehicle for oral administration of insoluble compounds.[4] |
| Frequency | Single dose or daily | Dependent on the experimental design. For acute effects on reinstatement, a single dose is appropriate. For chronic studies, daily administration would be necessary. |
| Volume | 5 - 10 mL/kg | Standard oral gavage volume for rats. |
Table 2: Pharmacokinetic Parameters of a Selective Dopamine D3 Receptor Antagonist (SB-277011) in Rats
| Parameter | Value | Species | Reference |
| Tmax (Time to maximum plasma concentration) | ~1 hour | Rat | |
| Half-life (t1/2) | ~2-3 hours | Rat | |
| Bioavailability (Oral) | ~35% | Rat |
Note: This data is for a different D3 antagonist and should be used as an approximate guideline for experimental timing. Pharmacokinetic studies for this compound in rats are recommended for precise timing of behavioral experiments.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol describes the standard procedure for administering this compound to rats via oral gavage.
Materials:
-
This compound
-
0.5% Methylcellulose solution
-
Sterile water
-
Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes (1-5 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the weight of the rat.
-
Suspend the calculated amount of this compound in the 0.5% methylcellulose vehicle. Ensure the suspension is homogenous by vortexing or stirring immediately before administration.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.
-
-
Gavage Administration:
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Hold the rat in a vertical position and gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and gently over the tongue towards the esophagus. The rat should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage and monitor for any signs of distress, such as labored breathing or unusual behavior, for at least 10-15 minutes.
-
Protocol 2: Cocaine Self-Administration and Reinstatement Model
This protocol is adapted from established procedures for studying the effects of dopamine D3 receptor antagonists on drug-seeking behavior.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Saline solution
Procedure:
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a one-week recovery period.
-
-
Cocaine Self-Administration Training:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue light presentation.
-
Presses on the "inactive" lever have no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).
-
-
Extinction Phase:
-
Replace the cocaine solution with saline.
-
Continue daily sessions where active lever presses no longer result in an infusion or cue light presentation.
-
The extinction phase continues until responding on the active lever is significantly reduced (e.g., less than 25% of the baseline responding).
-
-
Reinstatement Test:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle 60 minutes before the test session. This timing is based on the estimated Tmax of similar compounds.
-
Induce reinstatement of drug-seeking behavior using one of the following methods:
-
Cue-induced reinstatement: Presentation of the cue light previously paired with cocaine infusions.
-
Drug-primed reinstatement: A non-contingent "priming" injection of a low dose of cocaine (e.g., 5-10 mg/kg, i.p.).
-
-
Record the number of presses on the active and inactive levers during the session. No drug is delivered for lever presses.
-
Analyze the data to determine if this compound administration reduces the number of active lever presses compared to the vehicle group, indicating an inhibition of reinstatement.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Reinstatement Model
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (-)-GSK598809 in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (-)-GSK598809, a selective dopamine D3 receptor antagonist, in mouse behavioral studies. The provided methodologies are based on established neuroscience research practices and available data on D3 receptor antagonists.
Introduction
This compound is a potent and selective antagonist of the dopamine D3 receptor.[1] D3 receptors are predominantly expressed in the limbic areas of the brain, which are associated with cognition, emotion, and reward. By blocking D3 receptors, this compound can modulate dopamine signaling, making it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric conditions.[1] D3 receptors are G protein-coupled receptors that inhibit adenylyl cyclase. They can act as autoreceptors, and their blockade may enhance phasic dopamine release.
Recommended Dosage for Mouse Behavioral Studies
A study investigating the selective D3R antagonist PG01037 in mice used a dose range of 0.1 - 10 mg/kg for evaluating its effects on morphine-induced hyperactivity.[2] Another study in dogs used oral doses of 3 mg/kg and 9 mg/kg of this compound. The 3 mg/kg dose in dogs was reported to provide exposure similar to a 60 mg/day dose in humans. Considering these points, a starting dose-finding study in mice for this compound could reasonably begin within the 1 to 10 mg/kg range, administered via intraperitoneal (i.p.) injection or oral gavage.
Table 1: Estimated Starting Dosage Range for this compound in Mouse Behavioral Studies
| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference Compound |
| This compound | Mouse | i.p. or p.o. | 1 - 10 mg/kg (estimated) | PG01037 |
Note: The optimal dose will depend on the specific behavioral assay, the mouse strain, and the desired level of receptor occupancy. A thorough dose-response investigation is strongly recommended.
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are general guidelines and may need to be adapted to specific laboratory conditions and research questions.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, typical arm dimensions are 30 cm long x 5 cm wide, with the closed arms having 15 cm high walls.
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and time point before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
Between trials, clean the maze thoroughly with 70% ethanol to remove olfactory cues.
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled.
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a widely used assay to screen for antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter and 30 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
Procedure:
-
Acclimate mice to the testing room.
-
Administer this compound or vehicle.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
A pre-test session of 15 minutes may be conducted 24 hours before the test to enhance the reliability of the immobility measure.
-
Record the session for scoring.
Data Analysis:
-
The duration of immobility during the last 4 minutes of the 6-minute test is the primary measure. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
A decrease in immobility time is interpreted as an antidepressant-like effect.
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses recognition memory in rodents, based on their innate tendency to explore a novel object more than a familiar one.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects that are different from each other in shape and texture, but similar in size. The objects should be heavy enough that the mice cannot displace them.
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.
-
Testing (Day 2, after a retention interval): After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. The testing session typically lasts for 10 minutes.
-
Administer this compound or vehicle prior to the training or testing phase, depending on the research question (e.g., effects on memory acquisition vs. retrieval).
Data Analysis:
-
The time spent exploring the novel object versus the familiar object.
-
A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
A DI significantly above zero indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for behavioral studies.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for mouse behavioral studies.
References
How to dissolve (-)-GSK598809 for in vitro experiments
Application Notes: (-)-GSK598809
Introduction
This compound is a potent and selective inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1), a critical regulator of cellular necroptosis and inflammation. Its ability to modulate these pathways makes it a valuable tool for in vitro research into conditions such as ischemic injury, neurodegenerative diseases, and inflammatory disorders. Proper dissolution and handling are paramount to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the solubilization and use of this compound for in vitro experiments.
Chemical Information
| Parameter | Value |
| IUPAC Name | (S)-4-(4-(4-(aminomethyl)-6-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylpiperidine-1-carboxamide |
| Synonyms | GSK'809 |
| Molecular Formula | C29H32ClF3N6O |
| Molecular Weight | 589.05 g/mol |
| CAS Number | 1627503-67-4 |
Solubility Data
For in vitro experiments, this compound should first be dissolved in a 100% organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be serially diluted in aqueous culture medium to achieve the desired final working concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
| Solvent | Solubility |
| DMSO | ≥ 31 mg/mL (≥ 52.63 mM) |
| Ethanol | Insoluble |
| Water | Insoluble |
Note: Data is based on available information and may vary slightly between batches.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile polypropylene tube.
-
Calculate Solvent Volume: To create a 10 mM stock solution from 1 mg of the compound (MW: 589.05 g/mol ), calculate the required volume of DMSO.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 589.05 g/mol ) = 0.0001697 L
-
Volume (µL) = 169.77 µL
-
-
Dissolution: Add 169.77 µL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).
2. Preparation of Working Solutions
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working solutions for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microtubes or microplate
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium to create a 100 µM solution.
-
Final Dilution: Serially dilute the intermediate solution with culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM). Ensure the final DMSO concentration remains below 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application: Immediately add the prepared working solutions (and vehicle control) to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of RIPK1 by this compound in signaling.
Application Notes and Protocols: (-)-GSK598809 in Functional MRI Studies of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (D3R). The D3R is a key target in the mesolimbic dopamine system, which is strongly implicated in the neurobiology of addiction. Upregulation of D3R has been observed in individuals with substance use disorders, suggesting that antagonism of this receptor may be a viable therapeutic strategy. Functional magnetic resonance imaging (fMRI) provides a non-invasive method to investigate the effects of pharmacological agents like this compound on brain activity during addiction-relevant cognitive processes, such as reward processing and emotional regulation. These application notes provide a summary of the use of this compound in fMRI studies of addiction, along with detailed protocols for its application.
Mechanism of Action
This compound acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade influences downstream effector pathways, including the Akt/mTOR and ERK1/2 pathways, which are involved in neuronal plasticity and addiction-related behaviors.[1][2][3][4] By blocking the D3 receptor, this compound is hypothesized to modulate dopamine-dependent signaling in brain regions associated with reward and motivation, thereby potentially reducing craving and relapse.
Visualizing the Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key findings from fMRI studies investigating the effects of this compound in addiction-related paradigms. Please note that specific BOLD signal change values (e.g., % signal change, beta weights) are often reported in the full-text articles and supplementary materials of the cited studies.
Table 1: Effects of this compound on Brain Activation During Monetary Incentive Delay (MID) Task in Individuals with Substance Dependence
| Brain Region | Condition | BOLD Signal Change with this compound vs. Placebo | Reference |
| Ventral Striatum | Reward Anticipation | Normalized blunted response | |
| Ventral Pallidum | Reward Anticipation | Enhanced response | |
| Substantia Nigra | Reward Anticipation | Enhanced response |
Table 2: Effects of this compound on Brain Activation During Emotional Processing Task in Individuals with Substance Dependence
| Brain Region | Condition | BOLD Signal Change with this compound vs. Placebo | Reference |
| Thalamus/Caudate/Pallidum | Aversive > Neutral Images | Increased BOLD response | |
| Temporal/Fusiform Gyrus | Aversive > Neutral Images | Decreased BOLD response | |
| Insula | Aversive > Neutral Images | Decreased BOLD response |
Experimental Protocols
Protocol 1: Administration of this compound in fMRI Studies
This protocol outlines the oral administration of this compound for clinical fMRI studies.
Materials:
-
This compound capsules (e.g., 60 mg)
-
Placebo capsules (e.g., Vitamin C)
-
Water
-
Standardized meal (optional, to be consistent across sessions)
Procedure:
-
Participant Screening: Ensure participants meet all inclusion and exclusion criteria for the study. This includes a thorough medical and psychiatric history.
-
Dosing: In a double-blind, placebo-controlled, crossover design, administer a single oral dose of this compound (e.g., 60 mg) or a matching placebo. A washout period of at least 5 days is recommended between sessions.
-
Timing: The fMRI scan should be conducted approximately 2 hours after the oral administration of the study drug to coincide with peak plasma concentrations.
-
Pre-scan Preparation: To minimize variability, it is advisable to provide a standardized meal and restrict caffeine and nicotine intake for a specified period before each scanning session.
Caption: Experimental Workflow for this compound fMRI Study.
Protocol 2: fMRI Monetary Incentive Delay (MID) Task
This protocol is designed to assess the effects of this compound on neural responses to reward anticipation.
Task Design:
-
Event-related design.
-
Stimuli: Visual cues indicating the potential for monetary gain (e.g., "+
0.00"), or monetary loss (e.g., "-$1.00").1.00"),nochange(e.g.," -
Trial Structure:
-
Cue Presentation (e.g., 250 ms): A visual cue informs the participant of the potential outcome of the trial.
-
Anticipation Period (e.g., 2000-2500 ms): A fixation cross is displayed. This is the primary period of interest for analyzing reward anticipation.
-
Target Presentation (variable duration): A target stimulus appears, and the participant must respond with a button press within a specific time window.
-
Feedback (e.g., 1650 ms): The outcome of the trial (win, loss, or no change) is displayed.
-
-
Task Adaptation: The difficulty of the task (i.e., the duration of the target presentation) should be dynamically adjusted to ensure a consistent success rate (e.g., ~66%) across participants and sessions.
fMRI Acquisition Parameters (Example):
-
Scanner: 3T MRI scanner
-
Sequence: T2*-weighted echo-planar imaging (EPI)
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 30 ms
-
Flip Angle: 90°
-
Field of View (FOV): 192 mm
-
Matrix Size: 64x64
-
Slice Thickness: 3 mm
Data Analysis:
-
Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, slice-timing correction, spatial normalization, and smoothing.
-
First-level Analysis: A general linear model (GLM) is used to model the BOLD response to different trial events (cue, anticipation, feedback for each condition). The primary contrast of interest is the BOLD signal during the anticipation of reward versus the anticipation of a neutral outcome.
-
Second-level Analysis: Group-level analyses are performed to compare the effects of this compound and placebo on the contrast maps from the first-level analysis. Region of interest (ROI) analyses in the ventral striatum, ventral pallidum, and substantia nigra are recommended.
Protocol 3: fMRI Emotional Processing Task
This protocol is designed to investigate the impact of this compound on neural responses to emotionally evocative stimuli.
Task Design:
-
Block design.
-
Stimuli: Standardized sets of aversive (e.g., from the International Affective Picture System - IAPS) and neutral images.
-
Task Structure:
-
Blocks of Aversive Images (e.g., 32.4 s): A series of aversive images are presented.
-
Blocks of Neutral Images (e.g., 32.4 s): A series of neutral images are presented.
-
Fixation/Rest Periods: Baseline periods with a fixation cross are interspersed between the image blocks.
-
-
Participant Instruction: Participants are typically instructed to simply view the images.
fMRI Acquisition Parameters:
-
(Similar to Protocol 2)
Data Analysis:
-
Preprocessing: Standard fMRI preprocessing pipeline.
-
First-level Analysis: A GLM is used to model the BOLD response to the blocks of aversive and neutral images. The primary contrast is the BOLD signal during the viewing of aversive images versus neutral images.
-
Second-level Analysis: Group-level analyses are conducted to examine the effect of this compound versus placebo on the aversive > neutral contrast. Whole-brain analysis and ROI analyses in areas such as the amygdala, insula, and prefrontal cortex are recommended.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in the neurobiology of addiction. The use of fMRI with standardized paradigms such as the Monetary Incentive Delay task and emotional processing tasks can elucidate the pharmacodynamic effects of this compound on brain circuits relevant to addiction. The protocols provided here offer a framework for conducting such studies, with the aim of advancing our understanding of addiction and developing novel therapeutic interventions. Further research is warranted to fully characterize the dose-response relationship of this compound on brain activity and its correlation with clinical outcomes in individuals with substance use disorders.
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress [sms.carm.es]
Application Notes and Protocols: Assessing (-)-GSK598809 Effects on Cocaine Self-Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for evaluating the effects of the selective dopamine D3 receptor antagonist, (-)-GSK598809, on cocaine self-administration and reinstatement of cocaine-seeking behavior in rats. The dopamine D3 receptor is a key target in the mesolimbic dopamine system, which is strongly implicated in the rewarding and reinforcing properties of drugs of abuse like cocaine.[1][2] Antagonism of the D3 receptor is a promising, though complex, therapeutic strategy for cocaine use disorder.[1][3] This document outlines the necessary surgical procedures, behavioral training paradigms, and pharmacological protocols to assess the preclinical efficacy of this compound. Included are representative data tables and diagrams to illustrate the experimental workflow and the underlying signaling pathways.
Introduction
Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use. A central neurobiological substrate for cocaine's reinforcing effects is the elevation of dopamine in the nucleus accumbens.[1] The dopamine D3 receptor, concentrated in limbic regions of the brain, has emerged as a significant target for therapeutic intervention. Preclinical studies with various D3 receptor antagonists have shown efficacy in reducing cocaine-seeking behaviors.
This compound is a potent and selective dopamine D3 receptor antagonist. While it has been investigated for substance use disorders, its development has been met with some challenges, including observed cardiovascular side effects at high doses, particularly in combination with cocaine. This protocol provides a framework for rigorously evaluating its behavioral effects in a rat model of cocaine self-administration, a gold-standard preclinical assay with high predictive validity for human drug-taking.
Data Presentation
The following tables present hypothetical data illustrating potential outcomes of this compound treatment on cocaine self-administration under Fixed Ratio (FR) and Progressive Ratio (PR) schedules of reinforcement. This data is for illustrative purposes and reflects the general finding that selective D3 antagonists may have limited effects on cocaine self-administration under low-effort schedules (FR) but may reduce the motivation to work for the drug under high-effort schedules (PR).
Table 1: Effect of this compound on Cocaine Self-Administration under a Fixed Ratio 5 (FR5) Schedule
| Treatment Group | Dose (mg/kg, i.p.) | Mean Cocaine Infusions (± SEM) | Mean Inactive Lever Presses (± SEM) |
| Vehicle + Cocaine | 0 | 45.2 ± 3.1 | 5.6 ± 1.2 |
| This compound + Cocaine | 1.0 | 43.8 ± 3.5 | 5.9 ± 1.4 |
| This compound + Cocaine | 3.0 | 41.5 ± 4.0 | 6.1 ± 1.5 |
| This compound + Cocaine | 10.0 | 38.9 ± 4.2 | 6.5 ± 1.8 |
Table 2: Effect of this compound on Cocaine Self-Administration under a Progressive Ratio (PR) Schedule
| Treatment Group | Dose (mg/kg, i.p.) | Mean Breakpoint (± SEM) | Mean Inactive Lever Presses (± SEM) |
| Vehicle + Cocaine | 0 | 25.4 ± 2.8 | 8.2 ± 2.1 |
| This compound + Cocaine | 1.0 | 22.1 ± 3.0 | 8.5 ± 2.3 |
| This compound + Cocaine | 3.0 | 18.5 ± 2.5* | 8.9 ± 2.5 |
| This compound + Cocaine | 10.0 | 14.2 ± 2.1** | 9.3 ± 2.8 |
*p<0.05, **p<0.01 compared to Vehicle + Cocaine group.
Table 3: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking
| Treatment Group | Dose (mg/kg, i.p.) | Mean Active Lever Presses during Reinstatement (± SEM) |
| Vehicle | 0 | 55.7 ± 6.2 |
| This compound | 1.0 | 48.9 ± 5.8 |
| This compound | 3.0 | 32.1 ± 4.5* |
| This compound | 10.0 | 21.5 ± 3.9** |
*p<0.05, **p<0.01 compared to Vehicle group.
Experimental Protocols
Animals and Housing
Adult male Wistar rats (250-300g at the start of the experiment) will be individually housed in a temperature- and humidity-controlled vivarium on a 12-hour reverse light-dark cycle. All experiments should be conducted during the dark phase. Food and water will be available ad libitum unless otherwise specified.
Intravenous Catheterization Surgery
Rats will be anesthetized with an isoflurane/oxygen mixture. A chronic indwelling catheter, made of Silastic tubing, will be implanted into the right jugular vein. The catheter will exit the body in the mid-scapular region and will be protected by a harness system. Post-operative care will include daily flushing of the catheter with a heparinized saline solution to maintain patency and administration of analgesics for 48 hours. A recovery period of 5-7 days is required before behavioral training commences.
Cocaine Self-Administration Apparatus
Standard operant conditioning chambers housed within sound-attenuating cubicles will be used. Each chamber will be equipped with two retractable levers, a stimulus light above each lever, a house light, and a tone generator. The intravenous catheter will be connected to a syringe pump via a protected Tygon tube.
Acquisition of Cocaine Self-Administration
-
Sessions: Daily 2-hour sessions.
-
Reinforcement Schedule: Fixed Ratio 1 (FR1), where one press on the "active" lever results in a single intravenous infusion of cocaine (0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds).
-
Cues: Each cocaine infusion will be paired with the presentation of a compound stimulus (e.g., illumination of the stimulus light above the active lever and a tone) for the duration of the infusion.
-
Time-out: A 20-second time-out period will follow each infusion, during which the house light is turned off and lever presses are recorded but have no scheduled consequences.
-
Criterion: Stable self-administration is typically achieved when the number of infusions per session varies by less than 15% over three consecutive days.
Protocol for Assessing this compound on Maintained Cocaine Self-Administration
-
Once stable self-administration is achieved on an FR1 schedule, the schedule may be increased to an FR5 schedule (five active lever presses per infusion) to increase the behavioral output.
-
After stable responding on the FR5 schedule is established, the effects of this compound will be tested.
-
This compound (or vehicle) will be administered via intraperitoneal (i.p.) injection 30 minutes prior to the start of the self-administration session.
-
A within-subjects design should be used, where each rat receives each dose of this compound (e.g., 0, 1, 3, 10 mg/kg) in a counterbalanced order.
-
At least two "washout" days of baseline cocaine self-administration should occur between drug test days.
-
The primary dependent variables are the number of cocaine infusions earned and the number of presses on the active and inactive levers.
-
Following stable FR responding, rats are switched to a PR schedule of reinforcement.
-
On this schedule, the number of lever presses required for each successive infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
The session ends when the rat fails to earn an infusion within a 1-hour period.
-
The primary dependent variable is the "breakpoint," which is the final ratio completed before the session termination criterion is met. The breakpoint is a measure of the motivation to obtain the drug.
-
The testing protocol for this compound is the same as for the FR schedule (pretreatment 30 minutes prior to the session, within-subjects design).
Protocol for Assessing this compound on Cue-Induced Reinstatement of Cocaine-Seeking
-
Following stable self-administration, rats undergo an extinction phase. During daily extinction sessions, lever presses are recorded but no longer result in cocaine infusions or the presentation of the associated cues.
-
The extinction criterion is typically met when active lever pressing is reduced to less than 20% of the self-administration baseline for three consecutive days.
-
On the test day, rats are pretreated with this compound (or vehicle) 30 minutes before the session.
-
During the reinstatement test session, presses on the active lever result in the presentation of the cocaine-associated cues (light and tone) but no cocaine infusion.
-
The primary dependent variable is the number of active lever presses, which reflects the level of cocaine-seeking behavior.
Mandatory Visualizations
Discussion of Signaling Pathway
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations. This surge in dopamine activates postsynaptic receptors, including the D3 receptor. D3 receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream signaling through protein kinase A (PKA).
Research suggests that D3 receptor activation also exerts an inhibitory influence on the activation of other crucial signaling molecules implicated in drug reward and neuroplasticity, such as extracellular signal-regulated kinase (ERK) and Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα). By antagonizing the D3 receptor, this compound is hypothesized to disinhibit these pathways. This complex interplay may modulate the expression of genes associated with drug-seeking behavior. The diagram above illustrates how this compound, by blocking D3 receptors, can prevent the inhibitory effects of dopamine on these signaling cascades, potentially altering the reinforcing effects of cocaine.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 autoreceptor inhibition enhances cocaine potency at the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Conditioned Place Preference with (-)-GSK598809
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is a key target in the mesolimbic dopamine system, which is strongly implicated in the rewarding and reinforcing effects of drugs of abuse. Preclinical studies have demonstrated that antagonism of the D3 receptor can attenuate the rewarding effects of various substances, including nicotine. The conditioned place preference (CPP) paradigm is a widely used behavioral model to evaluate the rewarding or aversive properties of drugs. This document provides a detailed protocol for utilizing this compound in a nicotine-induced CPP model in rats, a common preclinical assay to assess the potential of compounds to treat substance use disorders.
Mechanism of Action
This compound exerts its effects by selectively binding to and blocking dopamine D3 receptors, which are highly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. By antagonizing these receptors, this compound is thought to modulate the dopaminergic signaling that underlies the reinforcing properties of addictive substances. Blockade of D3 autoreceptors by this compound may lead to an enhancement of phasic dopamine release, which could contribute to its therapeutic effects by normalizing reward deficits associated with addiction.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on the Expression of Nicotine-Induced Conditioned Place Preference in Rats
| Treatment Group | Dose (mg/kg, p.o.) | n | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle + Saline | - | 10 | 445 ± 25 | 450 ± 28 | 5 ± 15 |
| Vehicle + Nicotine | 0.4 (s.c.) | 10 | 452 ± 22 | 680 ± 35 | 228 ± 30 |
| This compound + Nicotine | 1 | 10 | 448 ± 28 | 610 ± 40 | 162 ± 32 |
| This compound + Nicotine | 3 | 10 | 455 ± 20 | 520 ± 38 | 65 ± 25# |
| This compound + Nicotine | 10 | 10 | 450 ± 26 | 465 ± 30 | 15 ± 28## |
*p < 0.05 compared to Vehicle + Saline group. #p < 0.05, ##p < 0.01 compared to Vehicle + Nicotine group. Data are hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic and Receptor Occupancy Data for this compound in Rats
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain D3 Receptor Occupancy (%) |
| 1 | 50 | 2 | 350 | ~50 |
| 3 | 150 | 2 | 1050 | ~75 |
| 10 | 500 | 2 | 3500 | >90 |
Data are representative and compiled from various preclinical studies.
Experimental Protocols
Nicotine-Induced Conditioned Place Preference Protocol
This protocol is designed to assess the effect of this compound on the expression of CPP induced by nicotine in rats.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Food and water are available ad libitum.
2. Apparatus:
-
A three-chamber CPP apparatus (e.g., 70 cm x 30 cm x 30 cm) is used. The two conditioning chambers are of equal size and are distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues. A smaller, neutral central chamber connects the two conditioning chambers, with removable guillotine doors. An automated video tracking system is used to record the time spent in each chamber.
3. Experimental Procedure:
The protocol consists of three phases:
-
Phase 1: Pre-Conditioning (Baseline Preference; Day 1)
-
Place each rat in the central chamber of the CPP apparatus with the guillotine doors removed, allowing free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two large chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
The assignment of the drug-paired chamber should be counterbalanced to avoid bias.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase consists of eight conditioning sessions (one per day).
-
On alternate days (Days 2, 4, 6, 8), administer nicotine (0.4 mg/kg, s.c.) and immediately confine the rat to one of the conditioning chambers for 30 minutes.
-
On the intervening days (Days 3, 5, 7, 9), administer saline (s.c.) and confine the rat to the opposite conditioning chamber for 30 minutes.
-
The order of nicotine and saline conditioning is counterbalanced across animals.
-
-
Phase 3: Post-Conditioning Test (Expression; Day 10)
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Place the rat in the central chamber with the guillotine doors removed, allowing free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
A significant increase in time spent in the nicotine-paired chamber compared to the saline-paired chamber in the vehicle-treated group indicates successful conditioning.
-
A reduction in this preference in the this compound-treated groups indicates attenuation of the rewarding effects of nicotine.
-
4. Data Analysis:
-
The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.
-
Data are analyzed using appropriate statistical tests, such as a one-way ANOVA followed by post-hoc tests to compare between groups.
Mandatory Visualizations
Caption: Signaling pathway of nicotine reward and the antagonistic action of this compound.
Caption: Experimental workflow for the Conditioned Place Preference protocol.
References
Application Notes and Protocols for In Vitro Measurement of (-)-GSK598809 Receptor Occupancy at the Dopamine D3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (D3R).[1] The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to the Gi/o signaling pathway.[2][3][4] Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Due to its role in cognition, motivation, and reward, the D3 receptor is a significant target for the development of therapeutics for neuropsychiatric disorders.
Accurate measurement of the receptor occupancy of compounds like this compound is crucial for understanding their pharmacological profile and for guiding drug development. This document provides detailed protocols for in vitro assays to determine the receptor occupancy of this compound at the human dopamine D3 receptor. The primary methods described are the competitive radioligand binding assay, which directly measures the displacement of a radiolabeled ligand from the receptor, and functional assays (cAMP and GTPγS binding assays) that measure the antagonist's ability to block agonist-induced signaling.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the dopamine D3 and D2 receptors. This data is essential for designing and interpreting the results of the receptor occupancy assays described below.
| Compound | Receptor | Parameter | Value |
| This compound | Dopamine D3 | pKi | 8.9 |
| This compound | Dopamine D3 | Ki | 6.2 nM |
| This compound | Dopamine D2 | Ki | 740 nM |
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway to inhibit adenylyl cyclase.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay directly measures the affinity of this compound for the dopamine D3 receptor by quantifying its ability to displace a known radiolabeled D3 receptor antagonist, such as [3H]-Spiperone.
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~15-20 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: (+)-Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (GF/B), and a cell harvester.
-
Membrane Preparation:
-
Thaw cryopreserved cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Dounce homogenizer or by trituration.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM (+)-butaclamol in assay buffer.
-
Competition wells: Add 50 µL of varying concentrations of this compound (e.g., 10-point serial dilutions from 1 pM to 10 µM) in assay buffer.
-
-
Add Radioligand: Add 50 µL of [3H]-Spiperone in assay buffer to all wells. The final concentration of the radioligand should be at or near its Kd for the D3 receptor (typically 0.1-0.5 nM).
-
Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash the filters three to four times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the D3 receptor.
-
-
Functional Assays
Functional assays measure the ability of this compound to antagonize the downstream signaling of the dopamine D3 receptor. These assays provide a measure of functional receptor occupancy.
This assay measures the ability of this compound to block the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human D3 receptor in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX). Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) along with forskolin to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value for the reversal of dopamine-induced cAMP inhibition.
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon agonist stimulation. An antagonist will block this agonist-induced binding.
-
Membrane Preparation: Use membranes from cells expressing the D3 receptor as described in the radioligand binding assay.
-
Incubation Mixture: Prepare an incubation mixture containing assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (typically 10-30 µM), and the cell membranes.
-
Assay Setup:
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of dopamine (agonist).
-
Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).
-
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration and measure the filter-bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of dopamine-stimulated [35S]GTPγS binding.
Conclusion
The in vitro assays detailed in these application notes provide robust and quantitative methods for determining the receptor occupancy of this compound at the dopamine D3 receptor. The competitive radioligand binding assay offers a direct measure of affinity, while the functional cAMP and GTPγS binding assays provide insights into the compound's ability to antagonize receptor signaling. Together, these assays are essential tools for the preclinical characterization of this compound and other D3 receptor ligands in the drug discovery and development process.
References
Application Notes and Protocols: Synthesis and Evaluation of (-)-GSK598809 and Analogs as RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of (-)-GSK598809 (also known as GSK2982772) and its analogs, a class of potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The information is intended to guide researchers in the design, synthesis, and characterization of novel RIPK1 inhibitors for therapeutic applications in inflammatory diseases.
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death, including necroptosis.[1][2] Its role in various pathologies has made it a promising therapeutic target for autoimmune and inflammatory diseases. The benzoxazepinone class of RIPK1 inhibitors, identified through DNA-encoded library screening, has demonstrated high potency and selectivity.[1][3] The clinical candidate from this class, GSK2982772, has advanced to phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative colitis.[4] This document details the synthesis of the benzoxazepinone scaffold, the SAR of analogs, and protocols for their biological evaluation.
Signaling Pathway of RIPK1
RIPK1 is a key signaling node that can either promote cell survival or induce cell death depending on the cellular context and post-translational modifications. The kinase activity of RIPK1 is essential for its pro-death functions. The signaling cascade leading to necroptosis is initiated by stimuli such as TNFα, which leads to the formation of a signaling complex. Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of Mixed-Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and necroptotic cell death.
Figure 1: Simplified RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound and its analogs.
Data Presentation: Structure-Activity Relationship (SAR) of Benzoxazepinone Analogs
The following tables summarize the SAR data for a series of benzoxazepinone RIPK1 inhibitors. The data highlights the impact of substitutions on the benzoxazepinone core and the benzyl group on the inhibitory potency.
Table 1: SAR of the Benzoxazepinone Core
| Compound | R | R' | RIP1 IC50 (nM) | Cellular EC50 (nM) |
| 4 | H | H | 0.016 | 6.3 |
| 7 | Me | H | >10000 | >10000 |
| 8 | Bn | H | >10000 | >10000 |
| 9 (R-enantiomer of 4) | H | H | >10000 | >10000 |
| 11 | H | Me | >10000 | >10000 |
Data sourced from Harris et al., 2017.
Table 2: SAR of Benzyl Group Substitutions
| Compound | R | RIP1 IC50 (nM) | Cellular EC50 (nM) |
| 26 | H | >10000 | >10000 |
| 27 | n-Butyl | 1.2 | 1200 |
| 28 | Isopropyl | 0.3 | 250 |
| 29 | Cyclohexyl | 0.08 | 100 |
| 30 | 4-Piperidinyl | >10000 | >10000 |
| 5 (GSK2982772) | 4-F | 0.016 | 6.3 |
Data sourced from Harris et al., 2017.
Experimental Protocols
General Workflow for Synthesis and Evaluation
The general workflow for the synthesis and evaluation of novel benzoxazepinone-based RIPK1 inhibitors is depicted below.
Figure 2: General workflow for the synthesis and evaluation of novel RIPK1 inhibitors.
Synthesis of Benzoxazepinone Analogs
The synthesis of benzoxazepinone analogs generally involves the coupling of a carboxylic acid with an appropriate aminobutylpiperazine. The key aminobutylpiperazine intermediates can be prepared from the corresponding piperazines by alkylation with bromobutylphthalimide followed by deprotection.
General Procedure for Coupling:
-
To a solution of the desired carboxylic acid and the appropriate aminobutylpiperazine in a suitable solvent (e.g., CH2Cl2 or CH3CN), add a coupling agent (e.g., BOP-Cl or HATU) and a base (e.g., Et3N).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analog.
Biochemical RIPK1 Kinase Assay (ADP-Glo™)
This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., this compound and analogs)
Protocol:
-
Prepare a reaction mixture containing RIPK1 enzyme, MBP substrate, and kinase assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Necroptosis Assay
This assay measures the ability of the compounds to protect cells from necroptosis induced by a specific stimulus.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
TNFα, Smac mimetic, and z-VAD-FMK (TSZ) to induce necroptosis
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Test compounds
Protocol:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Induce necroptosis by adding the TSZ cocktail to the cell culture medium.
-
Incubate the cells for a sufficient time to allow for cell death to occur in the control wells (e.g., 24 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
The benzoxazepinone scaffold represents a promising starting point for the development of novel and selective RIPK1 inhibitors. The detailed SAR data and experimental protocols provided in these application notes offer a valuable resource for researchers in the field of inflammatory diseases to design and synthesize new chemical entities with improved therapeutic potential. Further optimization of this scaffold could lead to the discovery of next-generation RIPK1 inhibitors for the treatment of a wide range of inflammatory conditions.
References
- 1. massbio.org [massbio.org]
- 2. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-GSK598809 in Preclinical Models of Eating Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While clinical investigations have explored the role of the selective dopamine D3 receptor antagonist, (-)-GSK598809, in human subjects with obesity and binge-eating tendencies, a notable gap exists in the scientific literature regarding its application in established preclinical models of eating disorders. To address this, these application notes provide a comprehensive overview of the methodologies and findings from preclinical studies on a closely related selective dopamine D3 receptor antagonist, SB277011A . This information is intended to serve as a foundational resource for researchers designing and conducting preclinical trials with this compound and other novel D3 receptor antagonists for anorexia nervosa and binge-eating disorder. The data presented herein are derived from studies utilizing the activity-based anorexia (ABA) mouse model and a food self-administration rat model, offering insights into the potential therapeutic utility of D3 receptor antagonism in eating pathologies.
Rationale for Targeting the Dopamine D3 Receptor in Eating Disorders
The mesolimbic dopamine system is a critical regulator of motivation, reward, and reinforcement, processes known to be dysregulated in eating disorders. The dopamine D3 receptor, concentrated in brain regions associated with these functions, has been identified as a key therapeutic target. Preclinical evidence suggests that antagonism of the D3 receptor can modulate the motivational impact of rewarding stimuli, including palatable food.[1] This provides a strong neurobiological basis for investigating selective D3 receptor antagonists like this compound as potential pharmacotherapies for eating disorders.
Preclinical Model: Activity-Based Anorexia (Anorexia Nervosa Model)
The activity-based anorexia (ABA) model is a robust and widely utilized preclinical model that captures the hallmark features of anorexia nervosa, including self-starvation, hyperactivity, and significant weight loss.
Quantitative Data Summary: Effects of a Selective D3 Antagonist (SB277011A) in the ABA Model
The following table summarizes the effects of the selective D3 receptor antagonist SB277011A on key parameters in the ABA mouse model.
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Body Weight Loss on Day 5 (%) | Food Intake on Day 5 (g) |
| Vehicle | - | ~40% | ~22% | ~1.5 |
| SB277011A | 10 | ~70% | ~18% | ~1.8* |
*Note: Data are approximated from Klenotich et al., 2015.[2] The study reported a significant increase in survival with SB277011A treatment.
Experimental Protocol: Activity-Based Anorexia (ABA) Induction and Drug Testing
Objective: To assess the efficacy of a test compound in mitigating the core symptoms of the activity-based anorexia model.
Materials:
-
Adolescent female BALB/cJ mice
-
Standard laboratory chow
-
Cages equipped with running wheels
-
Test compound (e.g., this compound) and vehicle
-
Oral gavage needles
Procedure:
-
Acclimation (4-7 days): Individually house mice in cages with free access to a running wheel, standard chow, and water to allow for acclimation to the environment.
-
Baseline Data Collection: Record daily food intake, body weight, and running wheel activity during the final days of acclimation.
-
ABA Induction:
-
Restrict food access to a 2-hour period each day at the same time.
-
Continue to provide free access to the running wheel and water.
-
-
Drug Administration:
-
Prepare the test compound and vehicle solutions daily.
-
Administer the designated dose of the test compound or vehicle via oral gavage once daily, typically 30-60 minutes before the scheduled food access period.
-
-
Monitoring and Data Collection:
-
Record body weight, food intake (during the 2-hour access), and 24-hour running wheel activity daily.
-
Monitor the health of the animals closely. Euthanasia criteria should be established beforehand (e.g., >25% body weight loss).
-
-
Data Analysis:
-
Compare changes in body weight, food intake, and running wheel activity between treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Caption: Experimental workflow for testing D3 antagonists in the ABA model.
Preclinical Model: Food Self-Administration (Binge Eating Model)
Operant self-administration of palatable food is a valuable model for studying the reinforcing and motivational aspects of food consumption, which are highly relevant to binge-eating behavior.
Quantitative Data Summary: Effects of a Selective D3 Antagonist (SB-277011A) on Food Self-Administration
The following table details the impact of SB-277011A on food self-administration in both obese and lean Zucker rats.[3][4]
| Animal Strain | Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean) | Food Intake (g, Mean) |
| Obese Zucker Rats | Vehicle | - | ~150 | ~10.5 |
| SB-277011A | 3 | ~130 | ~9.5 | |
| SB-277011A | 10 | ~100 | ~7.5 | |
| SB-277011A | 30 | ~70 | ~5.0 | |
| Lean Zucker Rats | Vehicle | - | ~160 | ~11.0 |
| SB-277011A | 3 | ~140 | ~10.0 | |
| SB-277011A | 10 | ~110 | ~8.0 | |
| SB-277011A | 30 | ~80 | ~5.5 |
*p < 0.05 compared to vehicle. Data are approximated from Thanos et al., 2008.[3]
Experimental Protocol: Operant Food Self-Administration
Objective: To evaluate the effect of a test compound on the motivation to work for a palatable food reward.
Materials:
-
Male Zucker rats (obese and lean strains)
-
Standard operant conditioning chambers with two levers and a food pellet dispenser
-
High-palatability food pellets
-
Test compound (e.g., this compound) and vehicle
-
Injection supplies (for i.p. administration)
Procedure:
-
Food Restriction: Maintain rats at approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.
-
Training:
-
Train rats to press an "active" lever for a food pellet reward in the operant chambers. The other "inactive" lever will have no programmed consequences.
-
Initially, use a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every press on the active lever delivers a pellet.
-
Gradually increase the response requirement to a higher fixed-ratio schedule (e.g., FR4) to establish stable responding.
-
-
Stable Baseline: Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in active lever presses over three consecutive days).
-
Drug Testing:
-
On test days, administer the test compound or vehicle (typically via intraperitoneal injection) 30 minutes prior to placing the rat in the operant chamber.
-
Use a within-subjects Latin square design, where each rat receives each dose of the drug and vehicle in a counterbalanced order.
-
-
Data Collection:
-
Record the number of active and inactive lever presses during each 2-hour session.
-
Calculate the total food intake based on the number of pellets earned.
-
-
Data Analysis:
-
Analyze the dose-dependent effects of the drug on active and inactive lever presses and food intake using repeated measures ANOVA.
-
Caption: Mechanism of action of D3 receptor antagonists in the dopamine pathway.
Conclusion
The preclinical evidence for the selective dopamine D3 receptor antagonist SB277011A in animal models of anorexia nervosa and binge eating provides a compelling rationale for the investigation of this compound in this therapeutic area. The protocols and data presented in these application notes offer a framework for the design and execution of such studies. Future research should focus on elucidating the dose-dependent effects of this compound on a range of behavioral and physiological outcomes in these models to fully characterize its therapeutic potential for the treatment of eating disorders.
References
- 1. The Acute Administration of the Selective Dopamine D3 Receptor Antagonist SB-277011A Reverses Conditioned Place Aversion Produced by Naloxone Precipitated Withdrawal From Acute Morphine Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2/3 receptor antagonism reduces activity-based anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of two highly selective dopamine D3 receptor antagonists (SB-277011A and NGB-2904) on food self-administration in a rodent model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of two highly selective dopamine D3 receptor antagonists (SB-277011A and NGB-2904) on food self-administration in a rodent model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Brain Penetration of (-)-GSK598809 in Rodents
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the brain penetration of (-)-GSK598809 in rodent models. It is critical to note that this compound is a selective dopamine D3 receptor antagonist, not a RIPK1 inhibitor as may be mistakenly referenced. Evidence of its brain penetration is primarily supported by receptor occupancy studies. This document outlines detailed protocols for determining brain and plasma concentrations and for assessing dopamine D3 receptor occupancy.
Introduction to this compound
This compound is a potent and selective antagonist of the dopamine D3 receptor (D3R).[1][2] The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in the limbic areas of the brain, including the nucleus accumbens, and is implicated in modulating locomotion, cognition, and reward-based activities.[3] Due to its role in these processes, the D3 receptor is a therapeutic target for several central nervous system (CNS) disorders, including substance use disorders.[1][4] The efficacy of a CNS-targeted drug like this compound is highly dependent on its ability to cross the blood-brain barrier (BBB) and engage its target receptor in the brain.
Studies have demonstrated dose-dependent occupancy of brain D3 receptors by this compound in rats, baboons, and humans, confirming its ability to penetrate the CNS.
Quantitative Data on Brain Penetration
Direct quantitative measures such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) for this compound in rodents are not widely available in public literature. However, brain penetration has been effectively demonstrated through receptor occupancy studies.
Table 1: Dopamine D3 Receptor Occupancy by this compound in Rats
| Dose | Route of Administration | Time Point | Receptor Occupancy (%) | Method | Reference |
| Dose-dependent | Not Specified | Not Specified | Dose-dependent increase | Ex Vivo Autoradiography | |
| Not Specified | Not Specified | Not Specified | ≥72% for 100% effect in reducing nicotine-induced conditioned place preference | Ex Vivo Autoradiography |
Note: This table summarizes available data. For specific dose-response curves, refer to the cited literature.
Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D3 receptor, the pharmacological target of this compound.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide a framework for quantifying the brain penetration of this compound in rodents.
This protocol details the steps for measuring the concentration of this compound in the brain and plasma of rodents following systemic administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Dosing syringes and needles (appropriate for the route of administration, e.g., oral gavage, intravenous)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., EDTA-coated)
-
Saline, ice-cold
-
Surgical tools for dissection
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Administration:
-
Acclimate animals for at least 3 days prior to the experiment.
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentration.
-
Administer a single dose of this compound to a cohort of animals (n=3-4 per time point) via the selected route (e.g., oral, intraperitoneal, or intravenous).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the whole brain and rinse with cold saline. Blot dry and record the wet weight.
-
Samples can be flash-frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Collect the supernatant (plasma) and store at -80°C.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:4 w/v).
-
-
Bioanalytical Quantification:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Use protein precipitation to extract the analyte from the plasma and brain homogenate samples.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g of tissue).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) needs to be measured, typically via equilibrium dialysis. Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma).
-
This protocol is adapted from methodologies used to demonstrate target engagement of this compound in the brain.
Materials:
-
This compound and vehicle
-
Rodents (rats or mice)
-
Radioligand specific for D3 receptors (e.g., [³H]-PD-128907 or a suitable alternative)
-
Cryostat
-
Microscope slides
-
Incubation buffers
-
Scintillation counter or phosphor imaging system
Procedure:
-
Dosing:
-
Administer various doses of this compound or vehicle to different groups of animals.
-
-
Tissue Collection:
-
At the time of expected peak plasma concentration, euthanize the animals and rapidly remove the brains.
-
Flash-freeze the brains in isopentane cooled with dry ice and store at -80°C.
-
-
Cryosectioning:
-
Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides and allow them to air dry.
-
-
Autoradiography:
-
Incubate the brain sections with a saturating concentration of the D3-specific radioligand.
-
Wash the sections to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging screen or film.
-
-
Image Analysis:
-
Quantify the density of radioligand binding in D3 receptor-rich brain regions (e.g., nucleus accumbens, islands of Calleja).
-
Calculate the percentage of receptor occupancy for each dose of this compound compared to the vehicle-treated group: % Occupancy = [1 - (Binding in drug-treated / Binding in vehicle-treated)] * 100
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the described experiments.
Caption: Experimental Workflow for Brain Penetration Studies.
Conclusion
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
Troubleshooting & Optimization
Overcoming solubility issues with (-)-GSK598809 in saline
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues with the selective dopamine D3 receptor antagonist, (-)-GSK598809, particularly in saline solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor (DRD3), with a pKi of 8.9.[1][2] It is investigated for its potential in treating substance-related disorders and other conditions.[3] Like many small molecule drug candidates, this compound has poor aqueous solubility, making it challenging to prepare simple saline solutions for in vivo and in vitro experiments. This can lead to issues with bioavailability and dosing accuracy.
Q2: What are the known formulation strategies to dissolve this compound in a saline-based medium?
A2: Due to its low water solubility, co-solvents and excipients are necessary to formulate this compound in aqueous solutions. Commercially available protocols recommend the use of Dimethyl sulfoxide (DMSO) as the initial solvent, followed by dilution with other agents such as Polyethylene glycol 300 (PEG300), Tween-80, or Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline.[1]
Q3: What is the role of each component in the recommended formulations?
A3:
-
DMSO: A powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds, including this compound.[4] It is often used to create a concentrated stock solution.
-
PEG300: A water-miscible polymer that acts as a co-solvent to improve the solubility of poorly soluble drugs and helps keep them in solution when diluted with an aqueous vehicle.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier that enhances solubility by forming micelles around the drug molecules, which aids in their dispersion in aqueous solutions.
-
SBE-β-CD (Sulfobutyl ether β-cyclodextrin): A modified cyclodextrin that forms inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility and stability.
-
Saline: The aqueous vehicle used to bring the formulation to the final desired volume and make it isotonic for parenteral administration.
Troubleshooting Guide
Issue: My this compound is not dissolving in saline.
-
Root Cause: this compound has inherently low solubility in aqueous solutions like saline. Direct dissolution is not feasible.
-
Solution: You must use a formulation approach with appropriate co-solvents and/or solubilizing agents. Please refer to the detailed experimental protocols below.
Issue: After preparing the formulation with co-solvents, I see precipitation.
-
Possible Cause 1: Incorrect order of solvent addition. The order of addition is critical. Always start by dissolving this compound in DMSO to create a stock solution before adding other components.
-
Troubleshooting 1: Prepare the formulation again, strictly following the order of addition outlined in the protocols. Ensure each component is fully mixed before adding the next.
-
Possible Cause 2: The concentration of this compound is too high for the chosen formulation. Each formulation has a maximum solubility limit for the compound.
-
Troubleshooting 2: Try preparing the formulation at a lower concentration of this compound. The provided protocols have been validated for concentrations up to at least 2.08 mg/mL.
-
Possible Cause 3: The temperature of the solution is too low. Solubility can be temperature-dependent.
-
Troubleshooting 3: Gentle warming of the solution (e.g., to 37°C) and sonication can aid in dissolution. However, be cautious about the thermal stability of the compound and other excipients.
Issue: The final solution is not clear.
-
Root Cause: The compound has not fully dissolved or has formed a fine suspension.
-
Solution: Ensure thorough mixing at each step of the protocol. Sonication can be particularly helpful in achieving a clear solution. If the issue persists, consider filtering the final solution through a 0.22 µm filter, but be aware that this may remove undissolved active compounds and lower the final concentration.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 481.51 g/mol | |
| Solubility in DMSO | ≥ 83.33 mg/mL (173.06 mM) | |
| Solubility in 1M HCl | ≥ 28.57 mg/mL (59.33 mM) | |
| pKi (Dopamine D3 Receptor) | 8.9 |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure (for 1 mL of final solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a clean vial, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the vial and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is completely clear. Gentle warming and sonication can be used if necessary.
Protocol 2: Formulation with SBE-β-CD
This protocol also yields a clear solution with a solubility of at least 2.08 mg/mL.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
20% SBE-β-CD (Sulfobutyl ether β-cyclodextrin) in Saline
Procedure (for 1 mL of final solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a clean vial, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex the final solution until it is completely clear.
Visualizations
Caption: Experimental workflows for solubilizing this compound.
Caption: Troubleshooting guide for precipitation issues.
Caption: Mechanism of action of this compound.
References
(-)-GSK598809 stability in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of (-)-GSK598809 in solution for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
Issue: Precipitation Observed in Solution
Precipitation of this compound in aqueous buffers can be a common issue, particularly when diluting a concentrated DMSO stock solution. This can lead to inaccurate compound concentrations and unreliable experimental results.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted, the compound can "crash out" of the solution. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer.[1] - Add the compound stock solution dropwise while gently vortexing the buffer.[2] |
| Suboptimal Buffer pH | The solubility of ionizable compounds is pH-dependent. | Test a range of buffer pH values to determine the optimal pH for solubility. For basic compounds, solubility generally increases as the pH drops below the pKa.[3] |
| Incorrect Solvent for Stock Solution | While DMSO is a common solvent, its hygroscopic nature can lead to water absorption, potentially affecting compound stability and solubility upon dilution.[4] | Use anhydrous DMSO for preparing stock solutions and store it properly to prevent moisture absorption.[4] |
| High Final DMSO Concentration | High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution into an aqueous medium. | Keep the final DMSO concentration in your experimental setup below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. |
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This issue often points to the degradation of this compound in your experimental setup. Several factors can contribute to compound instability over time.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis | The compound may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH. | Determine the optimal pH for stability by conducting a stability study across a range of pH values. |
| Oxidation | Exposure to oxygen can lead to the oxidation of susceptible functional groups on the molecule. | When preparing and storing solutions, consider purging the vial headspace with an inert gas like argon or nitrogen. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. | Store stock and working solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce moisture and potentially degrade the compound. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Enzymatic Degradation in Cell Culture | If working with cell-based assays, enzymes present in serum or secreted by cells can metabolize the compound. | Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is advisable to use anhydrous DMSO to minimize water content, which can affect long-term stability.
Q2: How should I store my this compound stock solutions for long-term use?
A2: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into single-use vials is crucial to avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in DMSO stock solutions at different temperatures?
A3: While specific long-term stability data for this compound is not extensively published, based on general knowledge of small molecules in DMSO, the following can be expected:
-
-80°C: Stable for at least 2 years.
-
-20°C: Stable for at least 1 year.
-
Room Temperature: Stability can be significantly reduced. One study on a large set of compounds in DMSO showed that after 1 year at room temperature, only 52% of the compounds were likely to be observed.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: You can perform a simple stability study. Prepare a solution of this compound in your experimental buffer and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound using a validated analytical method like HPLC. A decrease in the main peak area over time indicates degradation.
Q5: My this compound solution has changed color. Can I still use it?
A5: A color change in your solution often indicates chemical degradation or oxidation. It is strongly recommended not to use a solution that has changed color, as the presence of degradation products could lead to unreliable and uninterpretable experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber vials or tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Long-Term Stability Assessment of this compound in Aqueous Buffer using HPLC
This protocol outlines a general procedure to quantify the stability of this compound in a specific aqueous buffer over time.
-
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
-
Acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification
-
-
Procedure:
-
Preparation of Stability Samples:
-
Prepare a fresh solution of this compound in the desired aqueous buffer at the final experimental concentration. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to mimic experimental conditions.
-
Dispense the solution into multiple amber vials, one for each time point.
-
Store the vials under the desired experimental conditions (e.g., 37°C incubator).
-
-
HPLC Analysis:
-
Time Point 0 (Initial): Immediately after preparation, take one vial and inject an appropriate volume into the HPLC system.
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 6, 12, 24, 48, 72 hours), retrieve a vial from the incubator.
-
Analyze each sample by HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The detection wavelength should be set to the absorbance maximum of this compound.
-
-
Data Analysis:
-
For each time point, determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
-
Plot the percentage of remaining compound versus time to visualize the degradation profile.
-
-
Illustrative Stability Data
The following table provides hypothetical stability data for this compound in a pH 7.4 buffer at 37°C. This data is for illustrative purposes only and actual stability will depend on the specific experimental conditions.
| Time (hours) | % this compound Remaining |
| 0 | 100% |
| 2 | 98.5% |
| 6 | 95.2% |
| 12 | 90.8% |
| 24 | 82.1% |
| 48 | 67.5% |
| 72 | 54.3% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Interpreting Cardiovascular Side Effects of (-)-GSK598809 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of (-)-GSK598809 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound in animal models?
A1: Preclinical studies have shown that this compound, a selective dopamine D3 receptor antagonist, can potentiate the hypertensive effects of cocaine in conscious, freely-moving dogs.[1][2] When administered alone, this compound has been observed to cause a modest increase in blood pressure and heart rate at higher doses.[1] However, the primary concern is the significant and dose-dependent exacerbation of cocaine-induced hypertension.[1] This adverse cardiovascular interaction has been a major factor in the discontinuation of its clinical development for substance use disorders.[3]
Q2: What is the proposed mechanism for the cardiovascular side effects of this compound?
A2: The cardiovascular side effects of this compound are believed to be mediated by its antagonism of dopamine D3 receptors located outside the central nervous system, particularly in the kidneys. Dopamine D3 receptors play a role in regulating blood pressure, partly through interaction with the renin-angiotensin system. Disruption of D3 receptor signaling can lead to renin-dependent hypertension. By blocking these receptors, this compound may interfere with the normal regulation of blood pressure, leading to an increased hypertensive response, especially when challenged with a substance like cocaine that also has pressor effects.
Q3: In which animal model have these cardiovascular effects been most prominently observed?
A3: The potentiation of cocaine-induced hypertension by this compound has been most clearly demonstrated in conscious, telemetered beagle dogs. This model allows for continuous monitoring of cardiovascular parameters such as blood pressure and heart rate in awake, unrestrained animals, providing clinically relevant data.
Q4: Are there alternative dopamine D3 receptor antagonists that do not show these cardiovascular side effects?
A4: Yes, subsequent research has focused on developing novel dopamine D3 receptor antagonists that do not potentiate the cardiovascular effects of psychostimulants. For example, compounds like R-VK4-40 and R-VK4-116 have been shown to not potentiate, and in some cases even attenuate, cocaine- or oxycodone-induced increases in blood pressure and heart rate in rats.
Troubleshooting Guides
Issue 1: Difficulty in reproducing the reported hypertensive effects of this compound.
-
Possible Cause 1: Animal Model and Species. The significant potentiation of cocaine's effects was observed in beagle dogs. Rodent models may show different sensitivity. Ensure you are using a relevant animal model.
-
Troubleshooting Step 1: If possible, utilize a conscious, telemetered canine model as this is the model where the effects were most robustly demonstrated.
-
Possible Cause 2: Route and Timing of Administration. The timing between the administration of this compound and the challenging agent (e.g., cocaine) is critical. In the key study, this compound was given orally 45 minutes before the intravenous infusion of cocaine, corresponding to the Tmax of this compound in dogs.
-
Troubleshooting Step 2: Adhere strictly to the reported timing and routes of administration to ensure that peak plasma concentrations of both compounds coincide.
-
Possible Cause 3: Anesthesia. The use of anesthesia can significantly impact cardiovascular responses. The reported effects were observed in conscious, freely-moving animals.
-
Troubleshooting Step 3: Employ telemetry for data collection in conscious animals to avoid the confounding effects of anesthetics on blood pressure and heart rate.
Issue 2: High variability in blood pressure and heart rate measurements.
-
Possible Cause 1: Animal Stress. Handling and restraint can cause stress-induced fluctuations in cardiovascular parameters.
-
Troubleshooting Step 1: Allow for a sufficient acclimatization period for the animals in the experimental setting. Utilize telemetry systems that permit data collection from freely moving, undisturbed animals.
-
Possible Cause 2: Diurnal Variation. Cardiovascular parameters naturally fluctuate throughout the day.
-
Troubleshooting Step 2: Conduct experiments at the same time of day to minimize the impact of diurnal rhythms on the results.
-
Possible Cause 3: Inadequate Baseline. A stable baseline is crucial for accurately assessing drug-induced changes.
-
Troubleshooting Step 3: Record a sufficiently long pre-dose baseline period to establish a stable cardiovascular profile for each animal before drug administration.
Data Presentation
Table 1: Effects of this compound and Cocaine on Mean Arterial Blood Pressure (MAP) in Conscious Dogs
| This compound Dose (mg/kg, p.o.) | Cocaine Dose (mg/kg, i.v.) | Peak Change in MAP (mmHg) |
| Vehicle | Vehicle | ~ +5 |
| Vehicle | 1.7 | ~ +20 |
| Vehicle | 5.6 | ~ +35 |
| 3 | Vehicle | ~ +10 |
| 3 | 1.7 | ~ +30 |
| 3 | 5.6 | ~ +45 |
| 9 | Vehicle | ~ +15 |
| 9 | 1.7 | ~ +35 |
| 9 | 5.6 | ~ +55 |
Data are approximate values extracted from figures in Appel et al., 2015.
Table 2: Effects of this compound and Cocaine on Heart Rate (HR) in Conscious Dogs
| This compound Dose (mg/kg, p.o.) | Cocaine Dose (mg/kg, i.v.) | Peak Change in HR (bpm) |
| Vehicle | Vehicle | ~ +10 |
| Vehicle | 1.7 | ~ +40 |
| Vehicle | 5.6 | ~ +60 |
| 3 | Vehicle | ~ +20 |
| 3 | 1.7 | ~ +50 |
| 3 | 5.6 | ~ +70 |
| 9 | Vehicle | ~ +25 |
| 9 | 1.7 | ~ +30 |
| 9 | 5.6 | ~ +40 |
Data are approximate values extracted from figures in Appel et al., 2015.
Experimental Protocols
Key Experiment: Cardiovascular Telemetry in Conscious Beagle Dogs
Objective: To assess the effects of this compound alone and in combination with cocaine on cardiovascular parameters in conscious, freely-moving beagle dogs.
Methodology:
-
Animal Model: Male beagle dogs surgically implanted with telemetry transmitters for the measurement of blood pressure and electrocardiogram (ECG).
-
Acclimatization: Animals are allowed a recovery period of at least 4 weeks post-surgery and are acclimated to the laboratory environment and study procedures to minimize stress.
-
Housing: During the study, dogs are housed in individual cages that allow for continuous telemetry data acquisition.
-
Dosing:
-
This compound or its vehicle is administered via oral gavage.
-
Cocaine or its vehicle is administered via intravenous infusion through a vascular access port.
-
A 45-minute interval is maintained between the oral administration of this compound and the start of the intravenous cocaine infusion.
-
-
Data Acquisition:
-
Cardiovascular parameters (blood pressure, heart rate, ECG) are continuously recorded for a baseline period (e.g., 60 minutes) prior to dosing and for a specified period (e.g., 4 hours) post-dosing.
-
Data is collected using a telemetry system that allows for remote monitoring without disturbing the animals.
-
-
Data Analysis:
-
Data is typically averaged over short intervals (e.g., 1-5 minutes).
-
Changes from baseline are calculated for each cardiovascular parameter.
-
Statistical analysis is performed to compare the effects of different treatment groups.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cardiovascular side effects.
Caption: Experimental workflow for assessing cardiovascular side effects in animal studies.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of (-)-GSK598809 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (-)-GSK598809 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective antagonist of the Dopamine D3 Receptor (DRD3), with a pKi of 8.9.[1] It has been investigated for the treatment of substance use disorders.
Q2: What are the known major off-target effects of this compound in vivo?
A2: The most significant reported off-target effect of this compound in vivo is on the cardiovascular system. Preclinical studies in dogs have shown that this compound can potentiate the hypertensive (blood pressure increasing) effects of cocaine.[1] This finding led to the discontinuation of its clinical development for cocaine use disorder due to safety concerns. Other reported adverse effects in humans include headache, dizziness, and somnolence.
Q3: How can I minimize the known cardiovascular off-target effects of this compound in my animal studies?
A3: To minimize cardiovascular off-target effects, it is crucial to:
-
Optimize the dose: Use the lowest effective dose that achieves the desired on-target (D3 receptor occupancy) effect. Conduct dose-response studies to determine the optimal concentration.
-
Monitor cardiovascular parameters: Continuously monitor blood pressure, heart rate, and ECG in conscious, freely-moving animals using telemetry. This allows for the detection of subtle, transient changes.
-
Avoid co-administration with stimulants: Given the known interaction with cocaine, avoid co-administration with other stimulants that may have synergistic effects on the cardiovascular system.
-
Use appropriate animal models: Dogs are a sensitive species for cardiovascular safety assessment of drugs.
Q4: How can I proactively assess the broader off-target profile of this compound?
A4: A comprehensive off-target assessment involves a combination of in silico and in vitro approaches before proceeding to in vivo studies:
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Safety Pharmacology Profiling: Screen the compound against a broad panel of receptors, ion channels, and enzymes (e.g., a CEREP panel) to identify potential off-target binding. This provides quantitative data (Ki, IC50) on unintended interactions.
-
Kinase Profiling: Although not a kinase inhibitor, screening against a kinase panel can uncover unexpected interactions.
Q5: What in vivo studies are recommended to assess CNS off-target effects?
A5: To assess potential central nervous system (CNS) off-target effects, a functional observational battery (FOB), such as a modified Irwin test, is recommended in rodents. This systematic observation of behavioral and physiological parameters can identify effects on motor activity, coordination, reflexes, and autonomic function.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Liabilities (Hypertension, Tachycardia) Observed in an In Vivo Study
-
Possible Cause 1: Off-target effects. As documented, this compound can have direct or indirect effects on the cardiovascular system, potentially through modulation of other aminergic GPCRs or unforeseen targets.
-
Troubleshooting Steps:
-
Review Dose-Response: Confirm if the observed effect is dose-dependent. If the effect is only seen at high concentrations, it is more likely to be an off-target effect.
-
Conduct a Cardiovascular Safety Pharmacology Study: If not already done, perform a dedicated study in telemetered dogs or another appropriate species to characterize the hemodynamic and electrocardiographic effects.
-
In Vitro Profiling: If not performed initially, subject this compound to a broad off-target screening panel to identify potential cardiovascular-related off-targets (e.g., adrenergic, serotonergic, or other dopamine receptors; cardiac ion channels).
-
Issue 2: Inconsistent or Unexplained Behavioral Phenotypes in Rodent Studies
-
Possible Cause 1: CNS Off-target engagement. The observed behavioral changes may not be solely due to D3 receptor antagonism.
-
Troubleshooting Steps:
-
Perform a Functional Observational Battery (FOB): Conduct a systematic Irwin test or FOB to comprehensively characterize the behavioral and physiological effects of this compound across a range of doses.
-
Use a Structurally Different D3 Antagonist: Compare the in vivo effects of this compound with another selective D3 antagonist that has a different chemical scaffold. If the phenotype is not replicated, it suggests an off-target effect specific to this compound.
-
Genetic Validation: In cell-based assays or, if feasible, in vivo, use techniques like CRISPR/Cas9 or siRNA to knock down the D3 receptor. The resulting phenotype should mimic the on-target effects of this compound.
-
Quantitative Data Summary
Due to the proprietary nature of pharmaceutical development, comprehensive public data from broad off-target screening panels for this compound is limited. The following tables are illustrative examples based on typical safety pharmacology screening and should not be considered as actual experimental results for this compound.
Table 1: Illustrative Off-Target Binding Profile for this compound (Example Data)
| Target Class | Specific Target | Assay Type | Ki (nM) or % Inhibition @ 1µM |
| On-Target | Dopamine D3 | Radioligand Binding | 1.2 |
| Aminergic GPCRs | Dopamine D2 | Radioligand Binding | >100 |
| Serotonin 5-HT2A | Radioligand Binding | 25% Inhibition | |
| Adrenergic α1A | Radioligand Binding | 15% Inhibition | |
| Ion Channels | hERG | Patch Clamp | 10% Inhibition |
| Enzymes | PDE4 | Enzyme Activity | <10% Inhibition |
Table 2: Illustrative In Vivo Cardiovascular Effects of this compound in Telemetered Dogs (Example Data)
| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle | +2 ± 3 | +5 ± 4 |
| 1 | +8 ± 4 | +15 ± 6 |
| 3 | +15 ± 5 | +25 ± 8 |
| 10 | +25 ± 6 | +40 ± 10 |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in Conscious Telemetered Dogs
-
Objective: To assess the effects of this compound on cardiovascular parameters (blood pressure, heart rate, ECG) in a conscious, non-human primate model.
-
Methodology:
-
Animal Model: Male beagle dogs surgically implanted with telemetry transmitters for the measurement of arterial blood pressure, heart rate, and lead II ECG.
-
Acclimation: Animals are acclimated to the study environment and dosing procedures.
-
Dosing: A crossover design is typically used. On separate occasions, animals receive a single oral dose of vehicle or this compound at escalating doses (e.g., 1, 3, and 10 mg/kg). A sufficient washout period is allowed between doses.
-
Data Collection: Cardiovascular parameters are continuously recorded from at least 1 hour pre-dose to 24 hours post-dose.
-
Data Analysis: Data are averaged over specified time intervals. Changes from baseline are calculated for each dose and compared to the vehicle control. Statistical analysis is performed to determine significance.
-
Protocol 2: Functional Observational Battery (FOB) / Modified Irwin Test in Rats
-
Objective: To systematically assess the potential neurological and behavioral effects of this compound.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Animals are administered vehicle or this compound at various doses via the intended clinical route (e.g., oral gavage).
-
Observations: A trained observer, blinded to the treatment groups, scores a range of parameters at multiple time points post-dose (e.g., 15, 30, 60, 120, and 240 minutes).
-
Parameters Assessed:
-
Autonomic: Salivation, lacrimation, piloerection, pupil size.
-
Neuromuscular: Gait, posture, muscle tone, grip strength, motor activity.
-
Sensorimotor: Startle response, righting reflex, tail-pinch response.
-
Behavioral: Arousal, stereotypy, bizarre behaviors.
-
-
Data Analysis: Scores for each parameter are compared between treatment groups and the vehicle control group to identify any dose-dependent effects.
-
Visualizations
Caption: On-target mechanism of this compound at pre- and postsynaptic D3 receptors.
Caption: Workflow for assessing and minimizing off-target effects of a new compound.
Caption: Decision tree for troubleshooting unexpected in vivo findings.
References
Optimizing (-)-GSK598809 dosage to avoid hypertensive effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (-)-GSK598809 to mitigate the risk of hypertensive effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor (DRD3), with a pKi of 8.9.[1] It has been investigated for its potential therapeutic effects in substance-related disorders.[2][3]
Q2: What is the primary cardiovascular side effect of concern with this compound?
A2: The primary cardiovascular side effect associated with this compound is an increase in mean arterial blood pressure (hypertension).[2][4] This effect has been observed in preclinical studies and is a critical factor to consider during experimental design.
Q3: How does this compound induce hypertension?
A3: The hypertensive effect of this compound is linked to its antagonism of dopamine D3 receptors located in the kidneys. These receptors play a role in regulating blood pressure. Specifically, dopamine D3 receptors are involved in promoting natriuresis (sodium excretion). By blocking these receptors, this compound can lead to reduced sodium excretion, which contributes to an increase in blood pressure. Disruption of the D3 receptor has been shown to increase renal renin production, leading to renin-dependent hypertension.
Q4: Is the hypertensive effect of this compound dose-dependent?
A4: Yes, preclinical studies have demonstrated a dose-dependent increase in blood pressure with this compound administration. Higher doses are associated with a more significant increase in mean arterial blood pressure.
Q5: Are there any known drug interactions that can exacerbate the hypertensive effects of this compound?
A5: Yes, co-administration of this compound with cocaine has been shown to potentiate its hypertensive effects. This is a critical consideration for any preclinical or clinical research involving potential concurrent use of these substances.
Troubleshooting Guide: Managing Hypertensive Effects
This guide provides a structured approach for researchers who encounter elevated blood pressure in animal models during this compound administration.
Issue: An unexpected or significant increase in blood pressure is observed following administration of this compound.
Troubleshooting Steps:
-
Confirm Accurate Dosing:
-
Verify the concentration of the dosing solution.
-
Ensure the correct volume was administered based on the animal's most recent body weight.
-
Review standard operating procedures for dose preparation and administration to rule out calculation errors.
-
-
Review Baseline Blood Pressure Data:
-
Compare the hypertensive event to stable, pre-dosing baseline blood pressure readings for the individual animal.
-
Ensure that the animal was properly acclimated to the monitoring equipment and environment to minimize stress-induced hypertension ("white coat" effect).
-
-
Evaluate Dose-Response:
-
If using multiple dose groups, analyze the data to confirm a dose-dependent relationship.
-
Consider including a lower dose group or a vehicle-only control group in subsequent experiments to establish a clear dose-response curve.
-
-
Assess for Confounding Factors:
-
Review all other substances administered to the animal to check for potential interactions.
-
Evaluate the animal's environment for any new stressors that could contribute to elevated blood pressure.
-
-
Implement a Monitoring and Action Plan:
-
Increase the frequency of blood pressure monitoring.
-
Establish a priori humane endpoints for blood pressure elevation.
-
If blood pressure exceeds a predetermined threshold, consider dose reduction or temporary cessation of dosing, in accordance with your institution's animal care and use committee (IACUC) approved protocol.
-
Experimental Protocols
Protocol 1: Preclinical Assessment of Hypertensive Effects in a Canine Model
This protocol is based on methodologies reported for assessing the cardiovascular effects of this compound.
Objective: To evaluate the dose-dependent effects of orally administered this compound on mean arterial blood pressure (MAP) and heart rate (HR) in conscious, freely moving dogs.
Methodology:
-
Animal Model: Male beagle dogs are recommended as a suitable non-rodent species for cardiovascular safety assessment.
-
Surgical Instrumentation: Animals should be surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and electrocardiogram (ECG). This allows for data collection in conscious and unrestrained animals, minimizing stress-induced artifacts.
-
Acclimation: Following a post-operative recovery period, animals should be acclimated to the study environment and procedures.
-
Dosing:
-
This compound is administered orally (e.g., via gavage).
-
A vehicle control group should be included.
-
A minimum of two dose levels (e.g., 3 mg/kg and 9 mg/kg) are recommended to assess dose-dependency.
-
-
Data Collection:
-
Record baseline cardiovascular parameters (MAP, HR, ECG) for a sufficient period before dosing.
-
Continuously monitor and record cardiovascular parameters post-dosing for a minimum of 6 hours.
-
-
Data Analysis:
-
Calculate the change from baseline for MAP and HR at various time points post-dose.
-
Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Data Presentation
Table 1: Summary of Preclinical Hypertensive Effects of this compound in Conscious Dogs
| Dose of this compound | Peak Mean Arterial Blood Pressure (MAP) Change from Baseline (mmHg) | Observations |
| Vehicle | Minimal change | No significant pressor effect observed. |
| 3 mg/kg, p.o. | Statistically significant increase | Consistently produced a measurable increase in MAP. |
| 9 mg/kg, p.o. | Greater and statistically significant increase compared to 3 mg/kg | Demonstrates a dose-dependent hypertensive effect. |
Note: This table is a qualitative summary based on published findings. Actual quantitative values will vary based on specific experimental conditions.
Table 2: Key Parameters for Monitoring Drug-Induced Hypertension
| Parameter | Method | Rationale |
| Systolic Blood Pressure | Telemetry, Oscillometry | Key indicator of cardiovascular stress. |
| Diastolic Blood Pressure | Telemetry, Oscillometry | Provides information on vascular resistance. |
| Mean Arterial Pressure (MAP) | Telemetry, Oscillometry | Overall indicator of tissue perfusion pressure. |
| Heart Rate | Telemetry, ECG | To assess for reflex tachycardia or other chronotropic effects. |
| Electrocardiogram (ECG) | Telemetry | To monitor for any concurrent effects on cardiac electrical activity. |
Visualizations
Caption: Signaling pathway of this compound-induced hypertension.
Caption: Workflow for preclinical blood pressure monitoring.
Caption: Decision tree for managing hypertensive events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (... preview & related info | Mendeley [mendeley.com]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Preclinical to Clinical Translation Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content addresses specific issues that may be encountered during the experimental evaluation of novel therapeutics, with a focus on the challenges of translating preclinical data to clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (-)-GSK598809 and what are the key challenges observed in its preclinical to clinical translation?
A1: Initial research indicates that this compound is a potent and selective antagonist of the dopamine D3 receptor (DRD3), with a pKi of 8.9.[1] It has been investigated for the treatment of substance use disorders, smoking withdrawal, and eating disorders.[2]
The primary challenge in the preclinical to clinical translation of this compound has been related to cardiovascular safety. Preclinical studies in dogs revealed that GSK598809 potentiated the hypertensive effects of cocaine.[3][4] Specifically, the increase in blood pressure after intravenous cocaine administration was significantly greater in animals pretreated with GSK598809 compared to those receiving cocaine alone.[3] This finding raised concerns about unacceptable cardiovascular risks for its use in treating cocaine use disorder. While the drug was generally well-tolerated in early clinical trials, with side effects including headache and somnolence, the cardiovascular concerns identified in preclinical models have dampened enthusiasm for its continued development for certain indications.
Q2: The request for information on signaling pathways seems more relevant to compounds targeting pathways like necroptosis and inflammation. Could you provide information on a class of molecules where such translational challenges are prominent?
A2: Yes, the challenges related to translating complex signaling pathway modulation from preclinical models to clinical efficacy are highly relevant for Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors . RIPK1 is a critical mediator of both cell death (apoptosis and necroptosis) and inflammatory pathways, making it a promising therapeutic target for a wide range of neurodegenerative, autoimmune, and inflammatory diseases. However, the clinical development of RIPK1 inhibitors has been fraught with challenges, with several programs being discontinued. This section of the technical support center will focus on the specific challenges encountered in the development of RIPK1 inhibitors.
Troubleshooting Guide: Challenges in Translating RIPK1 Inhibitor Preclinical Data
This guide addresses common discrepancies and issues observed when translating preclinical findings for RIPK1 inhibitors into the clinical setting.
Issue 1: Discrepancy between Preclinical Efficacy in Animal Models and Clinical Trial Outcomes.
Question: Our RIPK1 inhibitor shows robust efficacy in rodent models of inflammatory disease, but the therapeutic benefit is not observed in early-phase human trials. What are the potential reasons for this disconnect?
Answer: This is a significant challenge in the development of RIPK1 inhibitors. Several factors can contribute to this discrepancy:
-
Species-Specific Differences in RIPK1 Signaling: The regulation and downstream effects of RIPK1 activation can differ between rodents and humans. While animal models, such as those for multiple sclerosis (EAE) or intestinal ischemia/reperfusion injury, have shown that RIPK1 inhibition is protective, these models may not fully recapitulate the genetic and molecular complexities of human diseases.
-
Off-Target Effects: The efficacy seen in preclinical models could be partially due to off-target effects of the inhibitor that are not replicated at clinically relevant doses in humans.
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Mismatch: Achieving and sustaining the required level of target engagement in humans to replicate the therapeutic effect seen in animal models can be challenging due to differences in drug metabolism, distribution, and clearance. Some RIPK1 inhibitors have been limited by poor pharmacokinetic properties, such as short half-lives.
-
Complexity of Human Disease: Human inflammatory and neurodegenerative diseases are often multifactorial and heterogeneous. The specific contribution of RIPK1-mediated pathways may vary between patients or at different stages of the disease, a nuance that is often not captured in homogenous animal models.
Quantitative Data Summary: Preclinical vs. Clinical Readouts for RIPK1 Inhibitors
| Parameter | Preclinical Model (e.g., Mouse Model of I/R Injury) | Clinical Trial (e.g., Phase II in Psoriasis) | Potential Reasons for Discrepancy |
| Primary Efficacy Endpoint | Significant reduction in tissue expression of RIPK1/3 and p-MLKL | No significant clinical benefit observed between active treatment and placebo groups | - Species differences in RIPK1 pathway dominance. - Animal model may not fully mimic human disease pathology. |
| Biomarker Modulation | Inhibition of microglia-mediated inflammation | Reduction in inflammatory cytokines at 4 weeks | - Biomarker changes may not correlate with clinical outcome. - Redundancy in inflammatory pathways in humans. |
| Target Engagement | Assumed high based on dose-dependent efficacy | Near complete RIPK1 target engagement achieved | - Sustained target engagement may be required for clinical benefit. - The level of inhibition needed for efficacy may be higher than tolerated. |
Experimental Protocol: Assessment of RIPK1 Inhibition in a Murine Model of Intestinal Ischemia/Reperfusion (I/R) Injury
This protocol outlines a method to evaluate the efficacy of a RIPK1 inhibitor in a preclinical model of I/R injury.
Objective: To determine if a RIPK1 inhibitor can ameliorate tissue damage and reduce inflammatory markers in a mouse model of intestinal I/R injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
RIPK1 inhibitor (formulated for intraperitoneal injection)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Reagents for Western blotting and immunohistochemistry
Procedure:
-
Animal Grouping: Randomly assign mice to sham, vehicle-treated I/R, and RIPK1 inhibitor-treated I/R groups.
-
Drug Administration: Administer the RIPK1 inhibitor or vehicle via intraperitoneal injection 30 minutes prior to the induction of ischemia.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the superior mesenteric artery (SMA).
-
In the I/R groups, occlude the SMA with a non-traumatic clip for 45 minutes.
-
In the sham group, perform the laparotomy without SMA occlusion.
-
After 45 minutes, remove the clip to allow reperfusion for 2 hours.
-
-
Tissue Harvesting: Euthanize the mice and collect intestinal tissue samples.
-
Analysis:
-
Histology: Fix a portion of the tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage.
-
Western Blotting: Homogenize a portion of the tissue to extract proteins. Perform Western blotting to measure the expression levels of RIPK1, RIPK3, and phosphorylated MLKL (p-MLKL).
-
Immunohistochemistry: Use tissue sections to visualize the localization and expression of inflammatory markers.
-
Expected Outcome: In the vehicle-treated I/R group, expect to see significant intestinal tissue damage and increased expression of RIPK1, RIPK3, and p-MLKL. In the RIPK1 inhibitor-treated group, a reduction in tissue damage and lower expression of these markers would indicate preclinical efficacy.
Visualizing Complexities in RIPK1 Signaling and Drug Development
Signaling Pathway of RIPK1 in Cell Death and Inflammation
Caption: RIPK1 signaling downstream of TNFR1, leading to survival, apoptosis, or necroptosis.
Experimental Workflow: From Preclinical to Clinical Evaluation
Caption: A simplified workflow illustrating the transition from preclinical to clinical drug development.
Logical Relationship: Key Challenges in RIPK1 Inhibitor Development
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-598809 - Wikipedia [en.wikipedia.org]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in fMRI results with (-)-GSK598809 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fMRI with the administration of (-)-GSK598809, a selective dopamine D3 receptor antagonist.
I. Troubleshooting Guides
This section addresses common issues encountered during fMRI experiments involving this compound, presented in a question-and-answer format.
Issue 1: High Inter-Subject Variability in BOLD Signal
-
Question: We are observing significant variability in the BOLD response to our task following this compound administration across different subjects. What are the potential causes and how can we mitigate this?
-
Answer: High inter-subject variability is a common challenge in pharmacological fMRI (ph-fMRI) studies. Several factors can contribute to this:
-
Physiological Differences: Baseline cerebral blood flow (CBF), cerebrovascular reactivity, and resting-state neural activity can vary significantly between individuals. Age and certain health conditions can also influence these factors.
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma and brain concentrations of this compound at the time of scanning.
-
Genetic Factors: Polymorphisms in genes related to dopamine signaling or drug metabolism could influence a subject's response to a D3 receptor antagonist.
-
Head Motion: Even subtle head motion can introduce significant artifacts and variability in fMRI data.
Troubleshooting Steps:
-
Subject Screening: Implement stringent inclusion/exclusion criteria to create a more homogeneous study population. Consider collecting data on factors that may influence BOLD signal, such as caffeine intake, sleep quality, and nicotine use.
-
Physiological Monitoring: Record physiological data during scanning (e.g., heart rate, respiration) and use these as nuisance regressors in your statistical analysis to remove physiological noise.
-
Arterial Spin Labeling (ASL): If possible, incorporate an ASL sequence to measure baseline CBF. This can be used to normalize the BOLD signal and reduce variability related to baseline vascular differences.
-
Pharmacokinetic Sampling: If feasible within your study design, collect blood samples to measure plasma concentrations of this compound. This can help determine if variability in drug exposure is contributing to the observed differences in BOLD response.
-
Motion Correction: Employ rigorous motion correction techniques during data preprocessing. Consider using motion parameters as covariates of no interest in your statistical model. For studies with excessive motion, data scrubbing or exclusion of high-motion subjects may be necessary.
-
Power Analysis: Ensure your study is adequately powered to detect the expected effect size in the presence of inter-subject variability.
-
Issue 2: Lack of a Detectable Drug Effect
-
Question: Our fMRI analysis is not showing a significant main effect of this compound on task-related brain activation. What could be the reasons for this null finding?
-
Answer: A null finding in a ph-fMRI study can be challenging to interpret. Potential reasons include:
-
Insufficient Drug Dose or Inappropriate Timing: The administered dose of this compound may not have been sufficient to achieve adequate D3 receptor occupancy in the brain at the time of the fMRI scan.
-
Task Design: The cognitive or emotional task used may not be sensitive to the modulatory effects of D3 receptor antagonism.
-
Low Statistical Power: The study may be underpowered to detect a small drug effect.
-
Subject Population: The specific characteristics of your study population might influence the drug's efficacy. For example, a study on overweight and obese binge-eaters found that this compound did not modulate brain activation to food images[1].
-
Data Analysis Strategy: The chosen data analysis pipeline may not be optimal for detecting the drug's effect.
Troubleshooting Steps:
-
Review Experimental Protocol: Carefully review the dosage and timing of drug administration. Ensure the fMRI scan is timed to coincide with the peak plasma concentration (Tmax) of this compound, which is approximately 15-60 minutes after oral administration.
-
Task Optimization: Pilot different tasks to identify one that robustly engages the neural circuits of interest and is likely to be modulated by dopamine D3 receptor antagonism.
-
Increase Statistical Power: Increase the sample size of your study.
-
Region of Interest (ROI) Analysis: In addition to whole-brain analysis, conduct ROI-based analyses in brain regions with high D3 receptor density, such as the ventral striatum, substantia nigra, and ventral pallidum. This can increase statistical power by reducing the multiple comparisons problem.
-
Advanced Analysis Techniques: Consider using more advanced data analysis methods, such as Independent Component Analysis (ICA), to identify drug-related changes in brain networks that may not be apparent with standard General Linear Model (GLM) analysis.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it expected to influence the BOLD signal?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor. D3 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound is expected to disinhibit dopaminergic pathways. The influence on the BOLD signal is indirect and complex; by modulating neuronal activity in dopamine-rich brain regions, this compound can alter local metabolic demands, which in turn affects cerebral blood flow and the BOLD signal.
Q2: What are the recommended preprocessing steps for fMRI data from a study with this compound administration?
A2: A standard, robust preprocessing pipeline is crucial. This should include:
-
Slice Timing Correction: To correct for differences in acquisition time between slices.
-
Motion Correction: To realign all functional volumes to a reference volume.
-
Co-registration: To align the functional data with a high-resolution anatomical scan.
-
Normalization: To warp the data into a standard stereotactic space (e.g., MNI space) for group analysis.
-
Spatial Smoothing: To increase the signal-to-noise ratio and account for residual anatomical variability.
-
Temporal Filtering: To remove low-frequency scanner drift and high-frequency physiological noise.
Q3: How can I account for the pharmacokinetic profile of this compound in my fMRI data analysis?
A3: One approach is to incorporate the pharmacokinetic properties of the drug into your GLM. If you have plasma concentration data, you can use this as a regressor in your model to identify brain regions where the BOLD signal covaries with drug exposure. Alternatively, you can use a canonical pharmacokinetic model as a regressor if individual plasma data is unavailable.
III. Quantitative Data Summary
The following tables summarize available quantitative data from fMRI studies involving this compound.
Table 1: Effects of this compound on BOLD Signal During a Monetary Incentive Delay Task (MIDT)
| Brain Region | Statistical Test | Result |
| Left Ventral Pallidum | Main effect of drug (ANOVA) | F(1, 80) = 7.35, p = 0.008 |
| Left Caudate | Main effect of drug (ANOVA) | F(1, 80) = 5.23, p = 0.025 |
| Cerebellum | Main effect of drug (ANOVA) | F(1, 80) = 8.12, p = 0.006 |
Note: Data from a study in abstinent alcohol-dependent, abstinent poly-drug-dependent, and healthy control volunteers. The results indicate a significant main effect of GSK598809 in these regions, suggesting the drug modulates reward anticipation.
Table 2: BOLD Signal Change with this compound During Aversive Image Processing
| Brain Region Cluster | Effect of GSK598809 vs. Placebo |
| Thalamic/Caudate/Pallidum | Increased BOLD signal |
| Temporal/Fusiform Gyrus | Decreased BOLD signal |
| Insula | Decreased BOLD signal |
Note: This table summarizes the direction of BOLD signal change in response to aversive images following GSK598809 administration compared to placebo. The original study presented this data in a bar graph with mean ± SEM, showing statistically significant differences.
IV. Experimental Protocols
Protocol 1: Oral Administration of this compound in Human fMRI Studies
This protocol is based on a study investigating the effects of this compound on neural responses during a monetary reward anticipation task.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to drug administration.
-
A urine drug screen and breathalyzer test should be administered to ensure abstinence from illicit substances and alcohol.
-
-
Drug Administration:
-
Administer a single oral dose of 60 mg this compound or a matching placebo.
-
The administration should be conducted in a double-blind, crossover design, with a sufficient washout period between sessions (e.g., at least one week).
-
-
fMRI Acquisition Timing:
-
The fMRI scan should commence approximately 2 hours after drug administration to allow for the drug to reach peak plasma concentration.
-
-
fMRI Task:
-
The fMRI paradigm should be a task designed to probe the neural circuits of interest (e.g., a monetary incentive delay task for reward processing).
-
Subjects should be trained on the task prior to the scanning session.
-
Protocol 2: Preclinical fMRI with this compound
This protocol is adapted from a study in a canine model but can be modified for other preclinical species.
-
Animal Preparation:
-
Animals should be fasted overnight.
-
Anesthesia should be carefully chosen and consistently applied to minimize its confounding effects on the BOLD signal.
-
-
Drug Administration:
-
Administer this compound via oral gavage at the desired dose (e.g., 3 mg/kg).
-
A vehicle control group should be included.
-
-
fMRI Acquisition Timing:
-
The fMRI scan should be initiated approximately 45 minutes after drug administration, corresponding to the Tmax of orally administered this compound in dogs.
-
-
fMRI Paradigm:
-
A task or stimulus relevant to the research question should be presented during the scan (e.g., administration of a substance of abuse to study addiction-related neural circuits).
-
V. Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a Human fMRI Study with this compound.
References
Potential drug-drug interactions with (-)-GSK598809 in research
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the investigational dopamine D3 receptor antagonist, (-)-GSK598809. The following troubleshooting guides and frequently asked questions (FAQs) address potential drug-drug interactions (DDIs) that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic profile of this compound?
A1: Specific data on the in vitro metabolism of this compound is limited in publicly available literature. However, a clinical study involving co-administration with alcohol resulted in a 9% decrease in the maximum plasma concentration (Cmax) and a 15% increase in the area under the curve (AUC) of this compound.[1] This suggests that alcohol may have a minor inhibitory effect on the metabolic pathway of this compound, but the specific enzymes responsible have not been identified.[1] For context, other dopamine D3 receptor antagonists, such as R-VK4-116, have been shown to be metabolized primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. While this does not confirm the pathway for this compound, it suggests a potential area for investigation.
Q2: Is this compound a potential inhibitor of cytochrome P450 (CYP) enzymes?
A2: There is currently no publicly available data detailing the inhibitory potential of this compound against major CYP isoforms. To assess this, in vitro CYP inhibition assays are recommended. A lack of this data can be a significant challenge when planning clinical studies with co-administered medications.
Q3: Has this compound been identified as a substrate or inhibitor of major drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?
A3: Direct studies on the interaction of this compound with P-gp, BCRP, or other transporters such as Organic Anion Transporting Polypeptides (OATPs) have not been found in the public domain. Given that many centrally acting drugs are substrates or inhibitors of P-gp and BCRP at the blood-brain barrier, it is crucial to evaluate these potential interactions to understand the distribution and potential for central nervous system-related DDIs. For example, the similar compound R-VK4-116 was found to be an inhibitor of both BCRP and P-gp.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of this compound in in vivo studies with co-administered drugs. | Inhibition of the primary metabolic pathway of this compound by the co-administered drug. | Conduct in vitro CYP inhibition assays with the co-administered drug against a panel of major CYP isoforms to identify potential inhibitory effects. If the metabolic pathway of this compound is unknown, reaction phenotyping studies should be performed first. |
| Variability in the efficacy or side-effect profile of this compound when administered with other medications. | Drug-drug interactions affecting the absorption, distribution, or metabolism of this compound. | Perform a comprehensive in vitro DDI assessment, including CYP inhibition, induction, and transporter interaction assays for both this compound and the co-administered drug. |
| Difficulty in predicting human pharmacokinetics of this compound from preclinical data. | Species differences in metabolism or transporter activity. | Characterize the metabolic pathways and transporter interactions of this compound in human in vitro systems (e.g., human liver microsomes, hepatocytes, and transporter-expressing cell lines) to improve the accuracy of in vitro-in vivo extrapolation. |
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following tables provide an example of how such data would be presented. Researchers should generate this data for this compound through the appropriate experimental protocols.
Table 1: Example Data for Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | > 50 | Low |
| CYP2B6 | > 50 | Low |
| CYP2C8 | 25 | Moderate |
| CYP2C9 | > 50 | Low |
| CYP2C19 | 40 | Low |
| CYP2D6 | 5 | High |
| CYP3A4 | 15 | Moderate |
Table 2: Example Data for Transporter Interaction Profile of this compound
| Transporter | Substrate (Km, µM) | Inhibitor (IC50, µM) |
| P-gp (MDR1) | Not a substrate | 12 |
| BCRP | 8 | 2 |
| OATP1B1 | Not a substrate | > 50 |
| OATP1B3 | Not a substrate | > 50 |
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.
Materials:
-
Human liver microsomes (HLM)
-
Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
NADPH regenerating system
-
This compound stock solution
-
Positive control inhibitors
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add HLM, the specific CYP450 probe substrate, and the corresponding dilution of this compound or positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time for each isoform.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine if this compound is an inhibitor of P-gp mediated transport.
Materials:
-
MDCKII-MDR1 (P-gp overexpressing) and MDCKII-wild type cell lines
-
A known P-gp substrate (e.g., Digoxin, Rhodamine 123)
-
This compound stock solution
-
Positive control inhibitor (e.g., Verapamil)
-
Transwell plates
-
LC-MS/MS or fluorescence plate reader
Methodology:
-
Seed MDCKII-MDR1 and MDCKII-wild type cells on Transwell inserts and allow them to form a confluent monolayer.
-
Prepare solutions of the P-gp substrate with and without various concentrations of this compound or the positive control inhibitor.
-
Add the solutions to the apical (donor) compartment of the Transwell plates.
-
At specified time points, collect samples from the basolateral (receiver) compartment.
-
Measure the concentration of the P-gp substrate in the receiver compartment using LC-MS/MS or a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) for the substrate in the presence and absence of the inhibitor.
-
Determine the IC50 value of this compound for P-gp inhibition by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Caption: Workflow for assessing potential drug-drug interactions.
Caption: Potential inhibitory effect on CYP-mediated metabolism.
Caption: Inhibition of an efflux transporter like P-gp or BCRP.
References
Best practices for handling and storing (-)-GSK598809
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (-)-GSK598809. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2]
Q2: How should I store stock solutions of this compound?
Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] The recommended storage conditions for stock solutions are:
-
-80°C for up to 2 years.[3]
-
-20°C for up to 1 year.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in DMSO and 1M HCl. For in vivo studies, co-solvent systems are often used.
Q4: I am having trouble dissolving the compound. What should I do?
If you encounter precipitation or difficulty in dissolving this compound, you can warm the tube to 37°C and use sonication in an ultrasonic bath to aid dissolution.
Q5: Is this compound considered hazardous?
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance or mixture. However, it is recommended to follow standard laboratory safety procedures.
Q6: What are the general safety precautions for handling this compound?
When handling this compound, it is important to:
-
Avoid contact with eyes and skin.
-
Avoid inhalation of dust or aerosols.
-
Use in an area with adequate exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
Troubleshooting Guides
Issue 1: Precipitation observed in the stock solution upon storage.
-
Possible Cause: The concentration of the stock solution may be too high for the solvent system at the storage temperature.
-
Solution:
-
Gently warm the solution to 37°C and sonicate to redissolve the precipitate.
-
If precipitation persists, consider preparing a more dilute stock solution.
-
Ensure that the stock solution is stored at the recommended temperature and that aliquots are used to prevent repeated freeze-thaw cycles.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution 1: Ensure that both the solid compound and stock solutions are stored at the correct temperatures and within the recommended timeframes. Always use freshly prepared dilutions for experiments. The hydrochloride salt form of GSK598809 generally offers enhanced stability.
-
Possible Cause 2: Incomplete dissolution of the compound.
-
Solution 2: Visually inspect your solution to ensure it is clear and free of particulates before use. If needed, use the warming and sonication techniques described above to ensure complete dissolution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 83.33 mg/mL (173.06 mM) | Ultrasonic assistance may be needed. |
| 1M HCl | 28.57 mg/mL (59.33 mM) | Ultrasonic assistance and pH adjustment to 2 with HCl may be required. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | Not specified, but generally stable for extended periods. |
| Stock Solution | -20°C | Up to 1 year. |
| Stock Solution | -80°C | Up to 2 years. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a concentration of up to 83.33 mg/mL.
-
Vortex the tube to mix.
-
If necessary, place the tube in a 37°C water bath and sonicate until the solid is completely dissolved.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Studies (Example)
This protocol is an example of how to prepare a dosing solution using a co-solvent system.
-
Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, sequentially add the following solvents, ensuring the solution is clear after each addition:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to reach a final volume of 1 mL and mix thoroughly.
-
-
This will result in a clear solution with a final concentration of ≥ 2.08 mg/mL.
Visualizations
Caption: Workflow for Handling and Preparation of this compound Stock Solution.
Caption: Simplified Signaling Pathway of this compound as a Dopamine D3 Receptor Antagonist.
References
Validation & Comparative
Comparative Efficacy of (-)-GSK598809 and Other Dopamine D3 Receptor Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of (-)-GSK598809 with other prominent dopamine D3 receptor antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in antagonist selection for preclinical and clinical research. This document synthesizes available experimental data on binding affinities and functional antagonism, details the methodologies of key experiments, and visualizes critical pathways and workflows.
Overview of Dopamine D3 Receptor Antagonists
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for therapeutic intervention in a range of neuropsychiatric disorders, including substance use disorder, schizophrenia, and depression.[1] D3 receptor antagonists block the physiological effects of dopamine at this receptor subtype. The development of selective D3 antagonists is a significant area of research, aiming to provide targeted therapies with potentially fewer side effects compared to less selective dopamine ligands. This guide focuses on a comparative analysis of this compound against other well-characterized D3 antagonists: SB-277011A, NGB 2904, and eticlopride.
Data Presentation: A Comparative Analysis
The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki) and its functional antagonism (IC50). The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Comparative Binding Affinities (Ki) for D3 and D2 Receptors
This table presents the equilibrium dissociation constants (Ki) of the antagonists for dopamine D3 and D2 receptors. A lower Ki value indicates a higher binding affinity. The D2/D3 selectivity ratio is calculated to illustrate the preference of each compound for the D3 receptor.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio |
| This compound | ~0.126[2] | - | >100-fold vs D2[3] |
| SB-277011A | ~1.12 (pKi 7.95)[4] | ~135 (pKi ~6.87)[4] | ~120 |
| NGB 2904 | 1.4 | 217 | ~155 |
| Eticlopride | 0.78 - 1.5 | 0.23 - 0.26 | ~0.3 - 0.2 |
Note: Ki values can vary between studies depending on the experimental conditions. The pKi value for this compound was converted to Ki using the formula Ki = 10^(-pKi). The pKi of 8.9 corresponds to a Ki of approximately 0.126 nM.
Table 2: Comparative Functional Antagonism (IC50)
This table displays the half-maximal inhibitory concentration (IC50) of the antagonists in functional assays, which measure the compound's ability to inhibit a cellular response to an agonist. A lower IC50 value signifies greater potency.
| Compound | Assay Type | Agonist | D3 IC50 (nM) |
| This compound | Data not available | - | - |
| SB-277011A | Data not available | - | - |
| NGB 2904 | Quinpirole-stimulated mitogenesis | Quinpirole | 6.8 |
| Eticlopride | Data not available | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and other antagonists for the dopamine D3 and D2 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human dopamine D3 or D2 receptors.
-
Radioligand: [3H]-Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compounds: this compound, SB-277011A, NGB 2904, eticlopride.
-
Non-specific Agent: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of [3H]-Spiperone (typically at or near its Kd value), and the cell membrane suspension.
-
Non-specific Binding Wells: Contain the non-specific agent, the fixed concentration of [3H]-Spiperone, and the cell membrane suspension.
-
Competition Wells: Contain serial dilutions of the test compound, the fixed concentration of [3H]-Spiperone, and the cell membrane suspension.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor, providing a measure of agonist efficacy and antagonist potency.
Objective: To determine the functional antagonist potency (IC50) of the test compounds at the D3 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells expressing the human dopamine D3 receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A D3 receptor agonist, such as quinpirole.
-
Test Compounds: this compound, SB-277011A, NGB 2904, eticlopride.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Assay Setup:
-
Basal Binding: Membranes, assay buffer, and [35S]GTPγS.
-
Agonist-Stimulated Binding: Membranes, assay buffer, agonist (e.g., quinpirole), and [35S]GTPγS.
-
Antagonist Inhibition: Membranes, assay buffer, agonist, varying concentrations of the test compound, and [35S]GTPγS.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Radioactivity Counting: Measure the amount of [35S]GTPγS bound to the membranes.
-
Data Analysis: The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Dopamine D3 Receptor Signaling Pathway and Antagonism.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for GTPγS Binding Assay.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other selected D3 antagonists based on available data. This compound demonstrates high affinity and selectivity for the D3 receptor. A comprehensive comparison of functional potency is limited by the availability of directly comparable IC50 data for all compounds under standardized conditions. The detailed experimental protocols and workflow diagrams provided herein are intended to support the design and execution of further comparative studies. Researchers are encouraged to consider the specific requirements of their experimental models when selecting a D3 antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
A Comparative Analysis of (-)-GSK598809 and SB-277011-A in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D3 receptor has emerged as a promising target for the pharmacological treatment of substance use disorders. Its preferential expression in limbic brain regions associated with reward and motivation has spurred the development of selective antagonists. This guide provides a comparative overview of two such antagonists: (-)-GSK598809 and SB-277011-A. While SB-277011-A has been extensively studied in preclinical addiction models, this compound was developed as a next-generation compound with an improved pharmacokinetic profile. This document summarizes the available experimental data to facilitate an objective comparison of their performance.
Pharmacological Profile
Both this compound and SB-277011-A are potent and selective antagonists of the dopamine D3 receptor. SB-277011A exhibits high affinity for the D3 receptor with significantly lower affinity for D2 and other receptors[1]. Preclinical studies have shown that SB-277011-A can be displaced by the selective D3 receptor antagonist SB-277011-A in brain tissue, confirming its target engagement[2]. While detailed preclinical binding affinity data for this compound is less prevalent in the public domain, it is positioned as a compound with optimized "drug-like" properties, suggesting good selectivity and central nervous system penetration. One study noted that a single dose of GSK598809 resulted in 72% to 89% dopamine D3 receptor occupancy in humans[3].
Data Presentation: Preclinical Efficacy in Addiction Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of SB-277011-A on various addiction-related behaviors. Due to a lack of publicly available preclinical data for this compound in these specific models, a direct quantitative comparison is not possible at this time.
Table 1: Effects of SB-277011-A on Drug Self-Administration
| Drug of Abuse | Animal Model | Experimental Paradigm | Dose Range of SB-277011-A | Key Findings | Reference |
| Cocaine | Rat | Progressive-Ratio (PR) | 6-24 mg/kg, i.p. | Dose-dependently lowered the breakpoint for cocaine self-administration. | [4] |
| Cocaine | Rat | Fixed-Ratio (FR1) | 3-24 mg/kg, i.p. | No significant effect on cocaine self-administration. | [4] |
| Methamphetamine | Rat | Progressive-Ratio (PR) | 6, 12, 24 mg/kg, i.p. | Significantly lowered the breakpoint for methamphetamine self-administration. | |
| Methamphetamine | Rat | Fixed-Ratio (FR2) | 6, 12, 24 mg/kg, i.p. | No significant effect on methamphetamine self-administration. | |
| Nicotine | Rat | Progressive-Ratio (PR) | Not specified | A high dose significantly decreased nicotine self-administration. |
Table 2: Effects of SB-277011-A on Conditioned Place Preference (CPP)
| Drug of Abuse | Animal Model | Experimental Paradigm | Dose Range of SB-277011-A | Key Findings | Reference |
| Cocaine | Rat | Expression of CPP | 3, 6, 12 mg/kg, i.p. | Dose-dependently attenuated cocaine-induced CPP. | |
| Nicotine | Rat | Expression of CPP | 1-12 mg/kg, i.p. | Dose-dependently reduced nicotine-induced CPP. | |
| Heroin | Rat | Expression of CPP | Not specified | Blocked the expression of heroin-induced CPP. |
Table 3: Effects of SB-277011-A on Reinstatement of Drug-Seeking Behavior
| Drug of Abuse | Reinstatement Trigger | Animal Model | Dose Range of SB-277011-A | Key Findings | Reference |
| Cocaine | Cocaine Priming | Rat | 3, 6, 12 mg/kg, i.p. | Dose-dependently attenuated cocaine-triggered reinstatement. | |
| Cocaine | Stress (Footshock) | Rat | Not specified | Dose-dependently decreased reinstatement induced by foot-shock stress. | |
| Methamphetamine | Methamphetamine Priming | Rat | 6, 12, 24 mg/kg, i.p. | Significantly inhibited methamphetamine-triggered reinstatement at 12 and 24 mg/kg. |
Experimental Protocols
Cocaine Self-Administration (Progressive-Ratio Schedule)
-
Subjects: Male Long-Evans rats with indwelling intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure: Rats were trained to self-administer cocaine (0.25-1.0 mg/kg/infusion) on a progressive-ratio schedule, where the number of lever presses required for each subsequent infusion increased progressively. The session ended when the rat failed to obtain an infusion within a 1-hour period (breakpoint). SB-277011-A (6-24 mg/kg, i.p.) or vehicle was administered before the session. The primary measure was the breakpoint, indicating the motivation to work for the drug.
Methamphetamine-Induced Reinstatement of Drug-Seeking
-
Subjects: Male Long-Evans rats.
-
Apparatus: Operant conditioning chambers.
-
Procedure:
-
Self-Administration Phase: Rats were trained to self-administer methamphetamine (0.05 mg/kg/infusion) on a fixed-ratio 2 schedule for several weeks.
-
Extinction Phase: Methamphetamine was replaced with saline, and lever pressing no longer resulted in infusions until responding decreased to a baseline level.
-
Reinstatement Test: Rats received an injection of SB-277011-A (0, 6, 12, or 24 mg/kg, i.p.) 30 minutes before a priming injection of methamphetamine (1 mg/kg, i.p.). The number of presses on the previously active lever was measured as an index of reinstatement of drug-seeking behavior.
-
Signaling Pathways and Mechanism of Action
Dopamine D3 receptors are G-protein coupled receptors that primarily signal through the Gi/o pathway. Activation of D3 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. By antagonizing the D3 receptor, both SB-277011-A and this compound are expected to disinhibit this pathway.
Recent studies have begun to elucidate the downstream effects of D3 receptor antagonism in the context of addiction. For instance, SB-277011-A has been shown to modulate the Akt/mTOR and ERK1/2 signaling pathways during stress-induced reinstatement of cocaine-seeking behavior. Specifically, the study found that the D3 receptor antagonist's efficacy in preventing stress-induced relapse is associated with distinct modulation of these pathways in brain regions critical for memory processing. D3 receptor activation has also been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) and Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα) induced by cocaine. Therefore, antagonism of D3 receptors would be expected to disinhibit these pathways.
Caption: Dopamine D3 Receptor Signaling Pathway and Point of Intervention for Antagonists.
The diagram above illustrates the canonical signaling pathway of the dopamine D3 receptor and the mechanism of action for antagonists like this compound and SB-277011-A. By blocking the receptor, these compounds prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades that are believed to contribute to addiction-related behaviors.
Comparative Discussion
SB-277011-A has a robust preclinical data package demonstrating its efficacy in reducing the rewarding and reinforcing effects of multiple drugs of abuse across various well-established animal models. It consistently attenuates drug-seeking and relapse-like behaviors, supporting the hypothesis that D3 receptor antagonism is a viable strategy for addiction treatment.
Information on this compound in similar preclinical addiction models is not as readily available in the published literature. It has been investigated in human studies for its effects on reward processing and craving. A preclinical study in dogs investigated the cardiovascular safety of co-administering this compound with cocaine and found that it potentiated the hypertensive effects of cocaine. This finding raises potential safety concerns for its use in individuals who may continue to use stimulants.
The development of this compound was motivated by the need to overcome the poor bioavailability and short half-life of SB-277011-A, which hindered its clinical translation. Therefore, this compound likely possesses a superior pharmacokinetic profile, making it more suitable for clinical investigation. However, without direct comparative preclinical efficacy and safety data in the same addiction models, it is difficult to definitively conclude whether its improved pharmacokinetics translate to enhanced therapeutic efficacy or a better safety profile in the context of addiction.
Conclusion
Both this compound and SB-277011-A are valuable tools for investigating the role of the dopamine D3 receptor in addiction. SB-277011-A has provided a wealth of preclinical evidence supporting the therapeutic potential of D3 antagonism. This compound represents a step towards a clinically viable medication with improved pharmacokinetic properties. Further research, particularly direct comparative studies in preclinical addiction models, is necessary to fully elucidate the relative efficacy and safety of these two compounds and to guide the future development of D3 receptor antagonists for the treatment of substance use disorders.
References
- 1. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of (-)-GSK598809: A Comparative Guide for New Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine D3 receptor antagonist, (-)-GSK598809, with other alternatives, supported by experimental data. It is designed to assist researchers in validating the selectivity of this compound in new experimental models by offering detailed methodologies and comparative performance data.
Executive Summary
This compound is a potent and highly selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in reward, motivation, and emotional processes. This guide presents in vitro binding affinity data for this compound and compares it with other known dopamine receptor ligands, cariprazine and SB-277011A, highlighting its superior selectivity for the D3 receptor over the D2 receptor. Furthermore, this guide details established experimental protocols in both human and animal models that have been successfully used to characterize the in vivo effects of this compound, providing a framework for its validation in novel research settings.
Comparative Selectivity Profile
The selectivity of a pharmacological agent is paramount for elucidating its mechanism of action and for predicting its potential therapeutic efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki values) of this compound, cariprazine, and SB-277011A for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio |
| This compound | 0.22 | 26.4 | ~120-fold |
| Cariprazine | 0.085 | 0.49 | ~6-fold |
| SB-277011A | ~1.12 (pKi = 7.95) | ~125 (calculated) | ~80 to 120-fold[1][2] |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. The selectivity ratio is calculated as (Ki D2 / Ki D3).
As the data indicates, this compound demonstrates a compelling selectivity profile for the D3 receptor, with approximately 120-fold greater affinity for D3 over D2 receptors. This high degree of selectivity minimizes off-target effects at the closely related D2 receptor, which is often associated with motor side effects. Cariprazine, while potent at the D3 receptor, exhibits a lower selectivity ratio. SB-277011A also shows high selectivity for the D3 receptor.
Dopamine D3 Receptor Signaling Pathway
Understanding the downstream signaling cascade of the D3 receptor is crucial for interpreting the functional consequences of its antagonism by this compound. The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor.
Experimental Protocols for In Vivo Validation
To validate the selectivity and functional effects of this compound in new experimental models, established protocols can be adapted. Below are detailed methodologies for two key experimental paradigms.
Functional Magnetic Resonance Imaging (fMRI) in Human Subjects
This protocol is designed to assess the effects of this compound on neural circuits associated with reward and motivation using the Monetary Incentive Delay (MID) task.
Objective: To measure the modulation of brain activity in response to reward anticipation following the administration of this compound.
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover design is recommended to minimize subject and experimenter bias.
-
Participants: Recruit healthy volunteers or a specific patient population of interest.
-
Procedure:
-
Participants undergo two fMRI scanning sessions, separated by a washout period.
-
In each session, they receive either a single oral dose of this compound or a placebo.
-
The fMRI scan is conducted approximately 2 hours post-administration to coincide with peak plasma concentrations.
-
During the scan, participants perform the Monetary Incentive Delay (MID) task, which involves responding to cues that signal potential monetary gains or losses.
-
-
fMRI Data Acquisition:
-
Scanner: 3T MRI scanner.
-
Sequence: T2*-weighted echo-planar imaging (EPI) sequence.
-
Key Parameters (example): Repetition Time (TR) = 2000 ms, Echo Time (TE) = 30 ms, Flip Angle = 90°, Field of View (FOV) = 192x192 mm, Matrix = 64x64, Slice thickness = 3 mm.
-
-
Data Analysis:
-
Pre-processing: Standard fMRI pre-processing steps including motion correction, slice-timing correction, spatial normalization, and smoothing.
-
Statistical Analysis: General Linear Model (GLM) analysis to identify brain regions showing differential activation during reward anticipation between the this compound and placebo conditions.
-
Hemodynamic Monitoring in Conscious Canines
This protocol allows for the assessment of the cardiovascular effects of this compound, both alone and in combination with other agents, in a conscious, freely-moving large animal model.
Objective: To evaluate the impact of this compound on key hemodynamic parameters.
Methodology:
-
Animal Model: Beagle dogs are a commonly used model for cardiovascular safety pharmacology.
-
Instrumentation:
-
Surgical implantation of a telemetry device for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
-
Procedure:
-
Following a recovery period from surgery, dogs are acclimatized to the study environment.
-
A crossover design is employed where each dog receives this compound and a vehicle control on separate occasions.
-
This compound is administered via oral gavage.
-
Hemodynamic parameters are continuously recorded at baseline and for a specified period post-dosing.
-
To investigate potential drug-drug interactions, a second compound (e.g., cocaine) can be administered intravenously at the time of expected peak plasma concentration of this compound.
-
-
Data Collection and Analysis:
-
Continuous data on heart rate, systolic and diastolic blood pressure, and mean arterial pressure are collected.
-
Data is typically averaged over set time intervals.
-
Statistical analysis is performed to compare the hemodynamic effects of this compound with vehicle control and to assess any interaction effects.
-
Conclusion
This compound is a highly selective dopamine D3 receptor antagonist with a favorable in vitro profile compared to other dopamine receptor ligands. The experimental models and detailed protocols provided in this guide offer a robust framework for researchers to independently validate the selectivity and functional effects of this compound in their own experimental settings. By employing these standardized methodologies, researchers can contribute to a more comprehensive understanding of the role of the dopamine D3 receptor in health and disease and further explore the therapeutic potential of this compound.
References
- 1. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-GSK598809 and Cariprazine on D3 Receptor Function
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, data-driven comparison of (-)-GSK598809 and cariprazine, two significant ligands for the dopamine D3 receptor (D3R). The objective is to delineate their distinct pharmacological profiles, supported by experimental data and methodologies, to aid in research and drug development efforts targeting the dopaminergic system.
The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors, is predominantly expressed in the limbic regions of the brain and is a key therapeutic target for neuropsychiatric disorders. While both this compound and cariprazine bind to the D3R with high affinity, their functional activities diverge significantly. Cariprazine is an established antipsychotic that functions as a D3-preferring D2/D3 partial agonist.[1][2][3] In contrast, this compound is a research compound characterized as a selective D3R antagonist.[4][5] Understanding these differences is critical for their application in both clinical and preclinical settings.
Quantitative Data Comparison
The pharmacological characteristics of this compound and cariprazine are summarized below. Data is derived from in vitro studies on human recombinant receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D3 Receptor (Ki) | D2 Receptor (Ki) | D2/D3 Selectivity Ratio |
| This compound | 0.90 | >150 | >167 |
| Cariprazine | 0.085 | 0.49 | ~5.8 |
Note: A higher selectivity ratio indicates greater preference for the D3 receptor over the D2 receptor.
Table 2: D3 Receptor Functional Activity
| Compound | Assay Type | Parameter | Value | Functional Profile |
| This compound | [³⁵S]GTPγS Binding | Efficacy (Emax) | 0% | Antagonist |
| Cariprazine | [³⁵S]GTPγS Binding | Efficacy (Emax) | ~30% | Partial Agonist |
| Inositol Phosphate Formation | pEC₅₀ | 8.5 | Partial Agonist | |
| Efficacy (Emax) | 30% |
Efficacy (Emax) is typically expressed relative to a full agonist like dopamine.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize these compounds are provided below.
Radioligand Binding Assay
This assay determines the affinity (Ki) of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials :
-
Cell membranes from HEK-293 or CHO cells stably expressing human D2 or D3 receptors.
-
Radioligand: Typically [³H]spiperone or [¹¹C]-(+)-PHNO.
-
Test compounds: this compound and cariprazine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Non-specific binding agent: e.g., 10 µM haloperidol or sulpiride.
-
-
Procedure :
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures G-protein activation, a proximal event in GPCR signaling, to determine a compound's efficacy.
-
Materials :
-
Cell membranes expressing the D3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in an inactive state).
-
Test compounds and a full agonist (e.g., dopamine).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂.
-
-
Procedure :
-
Membranes are pre-incubated with GDP to facilitate nucleotide exchange.
-
The test compound (for agonist mode) or the test compound plus a fixed concentration of a full agonist (for antagonist mode) is added.
-
[³⁵S]GTPγS is added to initiate the reaction. Agonist-activated receptors catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The incubation proceeds (e.g., 30-60 minutes at 30°C).
-
The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration.
-
Radioactivity is quantified by scintillation counting.
-
-
Data Analysis : For agonists and partial agonists, concentration-response curves are generated to determine potency (EC₅₀) and efficacy (Emax) relative to a full agonist. For antagonists, the ability to inhibit agonist-stimulated binding is measured to determine an IC₅₀.
Visualizations: Signaling and Experimental Workflow
Caption: D3 receptor signaling pathway modulation.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Comparative Discussion
Binding Affinity and Selectivity:
Both compounds exhibit high affinity for the D3R. Cariprazine's affinity is exceptionally high, in the sub-nanomolar range (Ki = 0.085 nM), and it shows a modest preference for D3R over D2R, with a selectivity ratio of approximately 5.8. This D3-preferring, but not D3-exclusive, profile means that at clinical doses, cariprazine engages both D2 and D3 receptors.
In contrast, this compound is highly selective for the D3R. With a Ki of 0.90 nM for D3R and over 150-fold lower affinity for D2R, it can be used to probe D3R function with minimal confounding activity at D2 receptors, making it a valuable pharmacological tool.
Functional Profile on the D3 Receptor:
The primary distinction lies in their functional effects.
-
This compound is a neutral antagonist . It binds to the D3R and occupies the receptor without initiating a signaling cascade. Its role is to block the receptor from being activated by endogenous dopamine or other agonists. This is confirmed by its lack of efficacy (Emax = 0%) in functional assays.
-
Cariprazine is a partial agonist . It binds to the D3R and produces a submaximal functional response, estimated to be around 30% of the response elicited by the full agonist dopamine. This partial agonism allows cariprazine to act as a modulator of dopaminergic activity. In environments of low dopamine (hypodopaminergic), it can boost signaling, while in environments of high dopamine (hyperdopaminergic), it can compete with dopamine and reduce overall signaling. This "modulator" or "stabilizer" effect is thought to be central to its therapeutic mechanism.
Implications for Research and Therapeutics:
-
The high selectivity and pure antagonist profile of This compound make it an ideal research tool for isolating the specific roles of the D3 receptor in physiological and pathological processes. It has been investigated for its potential to modulate reward processing and for the treatment of substance dependence.
-
Cariprazine's dual D2/D3 partial agonism with a preference for D3 provides a unique clinical profile. Its partial agonism may contribute to a lower incidence of certain side effects (like hyperprolactinemia) compared to full D2 antagonists. The potent D3R engagement is hypothesized to contribute to its efficacy in treating negative symptoms and cognitive deficits in schizophrenia, as well as its antidepressant effects.
Conclusion
This compound and cariprazine represent two distinct pharmacological approaches to targeting the dopamine D3 receptor. This compound is a highly selective antagonist, serving as a precise instrument for scientific investigation. Cariprazine is a clinically effective D3-preferring partial agonist whose complex pharmacology allows it to modulate dopaminergic tone, providing therapeutic benefits across a spectrum of neuropsychiatric symptoms. A clear understanding of their respective affinity, selectivity, and functional activity is paramount for their appropriate use in experimental design and clinical application.
References
- 1. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Cardiovascular Safety: (-)-GSK598809 vs. R-VK4-116
A detailed analysis for researchers and drug development professionals.
The development of novel therapeutics, particularly for substance use disorders, necessitates a rigorous evaluation of cardiovascular safety. This guide provides a head-to-head comparison of the cardiovascular safety profiles of two dopamine D3 receptor antagonists, (-)-GSK598809 and R-VK4-116, based on available preclinical data. The evidence indicates a more favorable cardiovascular safety profile for R-VK4-116.
Executive Summary
Current research highlights a significant difference in the cardiovascular risk profiles of this compound and R-VK4-116. Preclinical studies have demonstrated that this compound can potentiate the hypertensive effects of cocaine, raising concerns about its safety in patient populations where substance use relapse is possible.[1][2][3] In contrast, R-VK4-116 has been shown to not potentiate the adverse cardiovascular effects of cocaine or oxycodone and may even attenuate them.[4][5]
In Vivo Cardiovascular Safety
This compound
In a study using conscious, freely-moving telemetered dogs, this compound was found to increase the hemodynamic effect of cocaine. The increase in blood pressure following intravenous cocaine administration was significantly greater in animals pretreated with this compound compared to those who received a vehicle. This suggests a potential for unacceptable cardiovascular risks for this compound, particularly as a treatment for cocaine use disorder.
R-VK4-116
Conversely, studies in freely-moving rats with surgically-implanted telemetry transmitters have shown that R-VK4-116 does not have unwanted cardiovascular effects when co-administered with oxycodone or cocaine. In fact, R-VK4-116 was observed to dose-dependently reduce cocaine-induced increases in both blood pressure and heart rate. These findings highlight the cardiovascular safety of R-VK4-116 and support its continued development for treating opioid and cocaine use disorders.
Table 1: Summary of In Vivo Cardiovascular Effects
| Compound | Animal Model | Co-administered Drug | Effect on Blood Pressure | Effect on Heart Rate | Citation |
| This compound | Dog | Cocaine | Potentiated cocaine-induced increase | Increased in a dose-related manner with cocaine | |
| R-VK4-116 | Rat | Cocaine | Attenuated cocaine-induced increase | Blocked cocaine-induced increase | |
| R-VK4-116 | Rat | Oxycodone | Attenuated oxycodone-induced increase | Attenuated oxycodone-induced increase |
In Vitro Cardiac Safety: hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical component in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.
R-VK4-116
An in vitro safety evaluation of R-VK4-116 demonstrated a low potential for off-target toxicity. Specifically, R-VK4-116 was found to inhibit the hERG channel only at a high concentration of 100 μM. This suggests a lower risk of drug-induced QT prolongation at therapeutically relevant concentrations.
Table 2: In Vitro hERG Inhibition Data for R-VK4-116
| Compound | Assay | Concentration for >50% Inhibition | Citation |
| R-VK4-116 | CiPA (Comprehensive in vitro Proarrhythmia Assay) | 100 μM |
No direct comparative in vitro hERG data for this compound was identified in the provided search results.
Experimental Protocols
In Vivo Cardiovascular Telemetry Studies
The in vivo cardiovascular effects of both compounds were assessed using telemetry in conscious, freely-moving animals. This methodology allows for the continuous monitoring of cardiovascular parameters such as blood pressure and heart rate without the confounding effects of anesthesia or restraint.
-
Animal Models: Studies on this compound were conducted in dogs, while research on R-VK4-116 utilized rats.
-
Surgical Implantation: Animals were surgically implanted with telemetry transmitters to measure cardiovascular parameters.
-
Drug Administration: The dopamine D3 receptor antagonists or a vehicle were administered prior to the administration of cocaine or oxycodone.
-
Data Collection: Hemodynamic data, including blood pressure and heart rate, were continuously recorded and analyzed.
In Vitro hERG Assay (for R-VK4-116)
The potential for R-VK4-116 to inhibit the hERG channel was evaluated as part of a comprehensive in vitro safety panel.
-
Assay Type: The Comprehensive in vitro Proarrhythmia Assay (CiPA) was utilized, which includes electrophysiological assessments of various cardiac ion channels.
-
Method: The inhibitory effects of R-VK4-116 were tested across a range of concentrations on cells expressing the hERG channel.
-
Endpoint: The concentration at which R-VK4-116 caused a significant inhibition (typically >50%) of the hERG current was determined.
Visualizing the Cardiovascular Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the cardiovascular safety of drug candidates, as informed by the methodologies described in the cited research.
Caption: A flowchart of the typical experimental workflow for cardiovascular safety assessment.
Conclusion
The available preclinical data strongly suggests that R-VK4-116 possesses a more favorable cardiovascular safety profile than this compound. While this compound has been shown to exacerbate the adverse cardiovascular effects of cocaine, R-VK4-116 appears to be devoid of such liabilities and may even offer a protective effect. This distinction is critical for the development of medications intended for populations where polysubstance use or relapse is a concern. Further clinical investigation is warranted to confirm these preclinical findings in humans.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Impact of (-)-GSK598809 on Nicotine Craving: A Comparative Analysis
A review of published findings on the selective dopamine D3 receptor antagonist, (-)-GSK598809, indicates a transient but notable effect on reducing nicotine craving in smokers. This guide provides a comparative analysis of the key study by Mugnaini et al. (2013) alongside data for other smoking cessation pharmacotherapies, offering researchers a consolidated resource for replicating and expanding upon these findings.
This compound is a selective antagonist of the dopamine D3 receptor, a target of considerable interest in the development of treatments for substance use disorders.[1][2] The rationale for targeting the D3 receptor in nicotine addiction stems from its preferential expression in brain regions associated with reward and motivation, which are heavily implicated in drug-seeking behavior.[1][3] Preclinical studies have suggested that D3 receptor antagonists can reduce the reinforcing effects of nicotine and cues associated with its use.[4]
Key Clinical Findings on this compound
A pivotal study by Mugnaini and colleagues in 2013 provided the first clinical evidence for the efficacy of a selective D3 receptor antagonist in treating nicotine craving. In this translational study, a single dose of this compound was administered to smokers following overnight abstinence. The study demonstrated a transient alleviation of cigarette craving. This effect was observed at doses that achieved submaximal (72-89%) occupancy of the D3 receptors in the brain. The authors noted that higher receptor occupancy might be necessary for a more sustained effect.
Comparative Efficacy with Other Pharmacotherapies
To provide context for the findings on this compound, this guide includes a comparison with two established smoking cessation aids: varenicline and bupropion.
| Compound | Mechanism of Action | Reported Effect on Nicotine Craving | Key Studies |
| This compound | Selective Dopamine D3 Receptor Antagonist | Transiently alleviates craving in smokers after overnight abstinence. | Mugnaini et al., 2013 |
| Varenicline | Partial agonist of the α4β2 nicotinic acetylcholine receptor | Significantly reduces the urge to smoke and the rewarding properties of cigarettes. | Gonzales et al., 2006; Jorenby et al., 2006 |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist | Reduces some nicotine withdrawal symptoms, including depressed mood and difficulty concentrating, with mixed results on craving itself. | Shiffman et al., 2000 |
Experimental Protocols
This compound Clinical Trial Protocol (Summarized from Mugnaini et al., 2013)
-
Study Design: A translational study involving preclinical models (rats and baboons) and a clinical trial with human smokers.
-
Participants: Smokers who had undergone overnight abstinence.
-
Intervention: A single dose of (-)-GSK5-98809.
-
Outcome Measures:
-
Primary: Cigarette craving assessed using self-report measures.
-
Secondary: Occupancy of brain D3 receptors measured by positron emission tomography (PET).
-
-
Craving Assessment: The specific craving scale used was not detailed in the provided search results, but clinical trials for nicotine craving often utilize Visual Analog Scales (VAS) or the Questionnaire on Smoking Urges (QSU).
Varenicline Clinical Trial Protocol (General Design)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Adult smokers motivated to quit.
-
Intervention: Varenicline administered for a specified duration (e.g., 12 weeks).
-
Outcome Measures:
-
Primary: Continuous abstinence rates.
-
Secondary: Self-reported craving and withdrawal symptoms.
-
-
Craving Assessment: Typically measured using scales such as the Minnesota Nicotine Withdrawal Scale (MNWS) and the Brief Questionnaire of Smoking Urges (QSU).
Bupropion Clinical Trial Protocol (General Design)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Non-depressed smokers.
-
Intervention: Bupropion administered over a period of several weeks.
-
Outcome Measures:
-
Primary: Smoking abstinence.
-
Secondary: Nicotine craving and withdrawal symptoms.
-
-
Craving Assessment: Assessed using various self-report measures of craving and withdrawal.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendation for the assessment of tobacco craving and withdrawal in smoking cessation trials. | Semantic Scholar [semanticscholar.org]
A Cross-Species Look at (-)-GSK598809 Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profile of (-)-GSK598809, a selective dopamine D3 receptor antagonist, across various species. By presenting available experimental data alongside that of other relevant dopamine D3 receptor antagonists, this document aims to provide a valuable resource for researchers in the field of drug development.
Executive Summary
This compound is a selective antagonist of the dopamine D3 receptor. Its pharmacokinetic profile has been characterized in humans and dogs, with additional receptor occupancy data available for rats and baboons. In humans, this compound exhibits a moderate time to maximum concentration and a relatively long half-life. Preclinical studies in dogs have also been conducted to establish its pharmacokinetic parameters. This guide provides a summary of these findings and compares them with other notable dopamine D3 receptor antagonists, namely SB-277011 and cariprazine, to offer a broader context for preclinical and clinical research.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacokinetic parameters of this compound and comparator compounds across different species.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| Human | 175 mg (single) | Oral | 2-3 | N/A | N/A | ~20 | [1] |
| Human | 175 mg + alcohol | Oral | N/A | ↓ 9% | ↑ 15% | N/A | [1] |
| Dog | 3 mg/kg (single) | Oral | N/A | Data not available in snippets | Data not available in snippets | N/A | [2] |
| Dog | 9 mg/kg (single) | Oral | N/A | Data not available in snippets | Data not available in snippets | N/A | [2] |
N/A: Not available in the provided search results.
Table 2: Pharmacokinetic Parameters of SB-277011
| Species | Dose | Route | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference(s) |
| Rat | N/A | N/A | 20 | 35 | |
| Dog | N/A | N/A | 14 | 43 | |
| Monkey | N/A | N/A | 58 | 2 |
Table 3: Pharmacokinetic Parameters of Cariprazine and its Active Metabolite (DDCAR) in Rodents
| Species | Compound | Dose | Route | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) | F (%) | Reference(s) |
| Rat | Cariprazine | 1 mg/kg | p.o. | 25.1 ± 3.4 | 141 ± 14 | 5.7 | 45 | [3] |
| Rat | Cariprazine | 1 mg/kg | i.v. | 148 ± 30 | 313 ± 27 | 5.3 | - | |
| Rat | DDCAR | 0.9 mg/kg | p.o. | 10.1 ± 1.5 | 114 ± 19 | 10.2 | 26 | |
| Rat | DDCAR | 1 mg/kg | i.v. | 163 ± 20 | 438 ± 50 | 7.9 | - | |
| Mouse | Cariprazine | 1 mg/kg | p.o. | 129 ± 18 | 425 ± 50 | 2.0 | N/A |
Table 4: Elimination Half-life of Cariprazine and its Active Metabolites in Humans
| Compound | Elimination Half-life (days) |
| Cariprazine | 2-6 |
| Desmethyl-cariprazine (DCAR) | Not Reported |
| Didesmethyl-cariprazine (DDCAR) | 14-21 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the experimental protocols for the key studies cited.
This compound Pharmacokinetic Study in Dogs
-
Subjects: Male beagle dogs.
-
Dosing: Single oral gavage administration of this compound at doses of 3 mg/kg and 9 mg/kg.
-
Blood Sampling: Blood samples were collected via jugular venipuncture at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours post-dose.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation was 5 ng/mL.
Cariprazine Pharmacokinetic Study in Rodents
-
Subjects: Male Wistar rats and male NMRI mice.
-
Dosing:
-
Rats: Single oral (p.o.) administration of 1 mg/kg cariprazine or 0.9 mg/kg didesmethyl-cariprazine (DDCAR), and intravenous (i.v.) administration of 1 mg/kg cariprazine or 1 mg/kg DDCAR.
-
Mice: Single oral administration of 1 mg/kg cariprazine.
-
-
Analytical Method: Plasma and brain concentrations of cariprazine and DDCAR were analyzed by LC-MS/MS.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of (-)-GSK598809: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the translational potential of (-)-GSK598809, a selective dopamine D3 receptor (DRD3) antagonist. By objectively comparing its performance with alternative DRD3-targeting compounds and presenting supporting experimental data, this guide aims to inform future research and development in the pursuit of therapies for substance use disorders.
This compound has been investigated as a potential pharmacotherapy for addiction, primarily due to the role of the DRD3 in the brain's reward pathways. As a potent and selective antagonist for this receptor, it holds theoretical promise for mitigating the reinforcing effects of drugs of abuse. However, a thorough assessment of its translational potential requires a critical examination of its efficacy and, crucially, its safety profile in comparison to other available and emerging alternatives.
Performance Comparison: this compound vs. Alternatives
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its comparators.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | D3 Receptor Affinity (Ki) | D2 Receptor Affinity (Ki) | D3 vs. D2 Selectivity | Functional Activity |
| This compound | ~1.26 nM (pKi = 8.9)[1] | 740 nM[2] | ~120-fold[2] | Antagonist[1] |
| Cariprazine | 0.085 - 0.3 nM[3] | 0.49 - 0.71 nM | 3.6 - 13-fold | Partial Agonist |
| ESG-1-60 | High (D3-preferring) | Lower than D3 | ~20-fold | Partial Agonist |
| ESG-1-61 | High (D3-preferring) | Lower than D3 | ~20-fold | Antagonist/Inverse Agonist |
Table 2: Preclinical Cardiovascular Safety (Interaction with Cocaine)
| Compound | Animal Model | This compound Dose | Cocaine Dose | Change in Mean Arterial Blood Pressure (MABP) | Change in Heart Rate (HR) |
| This compound | Beagle Dogs | 3 mg/kg | 1.7 mg/kg | Significant increase vs. cocaine alone (p < 0.02) | Dose-dependent increase |
| 3 mg/kg | 5.6 mg/kg | Significant increase vs. cocaine alone (p < 0.03) | Dose-dependent increase | ||
| 9 mg/kg | 1.7 mg/kg | Increase (not statistically significant) | Decrease | ||
| (R)-VK4-40 | Rats | Not Applicable | Not Applicable | Attenuated cocaine-induced increases in HR | Attenuated cocaine-induced increases in HR |
| (R)-VK4-116 | Rats | Not Applicable | Not Applicable | Dose-dependently reduced cocaine-induced increases in MABP | Dose-dependently reduced cocaine-induced increases in HR |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ESG-1-60 and ESG-1-61: Novel dopamine D3 receptor-preferring partial agonists/antagonists that inhibit cocaine taking and seeking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (-)-GSK598809's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of (-)-GSK598809's performance against alternative dopamine D3 receptor antagonists, supported by experimental data.
This compound is a potent and selective antagonist of the dopamine D3 receptor (DRD3), a G protein-coupled receptor implicated in the pathophysiology of substance use disorders and other neuropsychiatric conditions. This guide provides an independent validation of its mechanism of action by comparing its in vitro and in vivo properties with other well-characterized DRD3 antagonists. All quantitative data are summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Comparative Analysis of Dopamine D3 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50 or pKb) of this compound and a selection of alternative DRD3 antagonists. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Functional Potency | Selectivity (D2 vs. D3) | Reference(s) |
| This compound | Dopamine D3 | ~0.126 (pKi 8.9) | - | ~120-fold | [1][2] |
| SB-277011A | Dopamine D3 | ~1.12 (pKi 7.95) | pKb = 8.3 | ~80-100-fold | [2][3] |
| NGB 2904 | Dopamine D3 | 1.4 | IC50 = 6.8 nM | ~155-fold | [4] |
| ABT-925 | Dopamine D3 | 1.6 | - | ~100-fold | |
| Cariprazine | Dopamine D3 | 0.085-0.3 | Partial Agonist | ~10-fold |
In Vivo and Clinical Insights
Preclinical and clinical studies have provided valuable insights into the efficacy and safety profiles of these DRD3 antagonists. Notably, cardiovascular side effects have been a concern for some first-generation compounds.
| Compound | Key In Vivo / Clinical Findings | Cardiovascular Side Effects | Reference(s) |
| This compound | Potentiates the hypertensive effects of cocaine in dogs. | Increases blood pressure, particularly in the presence of cocaine. | |
| SB-277011A | Attenuates cocaine and methamphetamine self-administration in rats. Reduces nicotine-enhanced brain reward. | Increases blood pressure and heart rate, both alone and with cocaine. | |
| NGB 2904 | Inhibits cocaine's rewarding effects and reinstatement of drug-seeking behavior in rats. | Data not readily available in direct comparison. | |
| ABT-925 | Did not show significant efficacy in treating acute schizophrenia at the doses tested, possibly due to insufficient receptor occupancy. Generally well-tolerated. | Adverse event profile similar to placebo in a clinical trial. | |
| Cariprazine | Approved for the treatment of schizophrenia and bipolar disorder. Shows efficacy against negative symptoms of schizophrenia. | Akathisia is a notable side effect. Low risk of weight gain. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the binding of dopamine to the DRD3. As a Gi/o-coupled receptor, activation of DRD3 by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade. The diagram below illustrates this pathway.
Experimental Workflows and Protocols
The validation of this compound's mechanism of action and its comparison with other antagonists rely on standardized in vitro and in vivo assays. Below are diagrams and detailed protocols for key experimental procedures.
Experimental Workflow: In Vitro Characterization
Experimental Protocols
1. Radioligand Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [3H]-Spiperone or [125I]-Iodosulpride).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known DRD3 ligand like Spiperone or Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (for IC50 Determination)
-
Objective: To determine the functional potency (IC50) of a DRD3 antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
DRD3 agonist (e.g., Quinpirole or Dopamine).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well or 384-well plates.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the DRD3 agonist (typically at its EC80) in the presence of Forskolin to induce a measurable level of cAMP.
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Selective D3 Receptor Antagonists in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor, concentrated in the limbic regions of the brain, has emerged as a promising target for the development of novel therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders. Selective D3 receptor antagonists are of particular interest due to their potential to modulate dopamine signaling with a reduced risk of the extrapyramidal side effects associated with non-selective dopamine antagonists. This guide provides a comparative overview of several prominent selective D3 receptor antagonists that have been extensively evaluated in preclinical studies, presenting key experimental data in a structured format to facilitate comparison and further research.
Comparative Analysis of Binding Affinities and Preclinical Efficacy
The following tables summarize the binding affinities and preclinical behavioral data for a selection of D3 receptor antagonists. These compounds exhibit high affinity for the D3 receptor and varying degrees of selectivity over the D2 receptor, which is a critical factor in their pharmacological profile.
Table 1: Receptor Binding Affinities of Selective D3 Receptor Antagonists
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | Species | Reference |
| S33084 | ~0.25 | >25 | >100 | Human | [1] |
| R-UH-232 | Data not available | Data not available | Data not available | Rat | [2] |
| SB-277011A | ~1.12 | ~134 | ~120 | Human | [3] |
| NGB 2904 | ~0.9 | >135 | >150 | Human | [4] |
| YQA14 | 2.11 (low affinity site) | >316.5 | >150 | Human | [5] |
| VK4-40 | 0.290 | 75.8 | 261 | Rat |
Table 2: Summary of Preclinical Behavioral Studies
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference |
| S33084 | Rat | Novel Object Recognition | Dose-dependently reversed delay-dependent impairment in novel object recognition. | |
| Rat | Conditioned Avoidance | Little effect on conditioned avoidance behavior. | ||
| R-UH-232 | Rat | Locomotor Activity | Increased striatal dopamine release. | |
| SB-277011A | Rat | Cocaine Self-Administration (Progressive Ratio) | Dose-dependently lowered the break-point for cocaine self-administration. | |
| Rat | Cocaine-Induced Conditioned Place Preference | Attenuated the expression of cocaine-induced CPP. | ||
| Rat | Methamphetamine Self-Administration (Progressive Ratio) | Reduced the break-point for methamphetamine self-administration. | ||
| NGB 2904 | Rat | Cocaine Self-Administration (Progressive Ratio) | Significantly lowered the break-point for cocaine self-administration. | |
| Rat | Cocaine Cue-Induced Reinstatement | Inhibited cocaine cue-induced reinstatement of drug-seeking behavior. | ||
| YQA14 | Rat | Cocaine Self-Administration | Dose-dependently reduced intravenous cocaine self-administration. | |
| Mouse | Morphine-Induced Behavioral Sensitization | Inhibited the acquisition and expression of morphine-induced locomotor sensitization in wild-type mice but not in D3 receptor knockout mice. | ||
| VK4-40 | Rat | Oxycodone Self-Administration | Dose-dependently inhibited oxycodone self-administration. | |
| Mouse | Morphine-Induced Hyperactivity | Intra-accumbal administration attenuated morphine-induced hyperactivity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this review are provided below to allow for replication and extension of these findings.
Receptor Binding Assays
Receptor binding affinities (Ki values) are determined through competitive radioligand binding assays.
-
Preparation of Cell Membranes: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human or rat dopamine D2 or D3 receptor subtypes.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]spiperone or [¹²⁵I]IABN) is used.
-
Assay Procedure: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Drug Self-Administration
This paradigm assesses the reinforcing properties of a drug.
-
Subjects: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine, oxycodone). Each infusion is often paired with a cue light.
-
Reinforcement Schedules:
-
Fixed Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR1, FR5).
-
Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "break-point" is the highest ratio completed before responding ceases and is a measure of the motivation to obtain the drug.
-
-
Antagonist Treatment: The selective D3 receptor antagonist or vehicle is administered (e.g., intraperitoneally) before the self-administration session.
-
-
Data Collection: The number of infusions earned and the break-point (in PR schedules) are recorded.
Conditioned Place Preference (CPP)
This assay measures the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days, the animal receives the drug of abuse (e.g., cocaine) and is confined to one compartment, and receives a vehicle injection and is confined to the other compartment on alternate days.
-
Test: The animal is placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
Antagonist Treatment: The D3 antagonist is administered before the test session to assess its effect on the expression of CPP.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment.
Novel Object Recognition (NOR)
This test evaluates recognition memory in rodents.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena.
-
Familiarization/Training: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Antagonist Treatment: The D3 antagonist is administered before the training or test phase.
-
-
Data Analysis: A discrimination index is calculated: (time exploring novel object - time exploring familiar object) / (total exploration time). A higher index indicates better recognition memory.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
The preclinical data reviewed here provide compelling evidence for the therapeutic potential of selective D3 receptor antagonists in treating substance use disorders and potentially other neuropsychiatric conditions. Compounds such as SB-277011A, NGB 2904, YQA14, and VK4-40 have consistently demonstrated efficacy in reducing the reinforcing effects of drugs of abuse and attenuating drug-seeking behaviors in various animal models. The high selectivity of these antagonists for the D3 over the D2 receptor is a key feature that may translate to a more favorable side-effect profile in clinical settings. While the data for some compounds like R-UH-232 are less comprehensive, the overall trend supports the continued investigation of this class of molecules. The detailed experimental protocols and visualizations provided in this guide are intended to support researchers in designing and interpreting future studies to further elucidate the therapeutic utility of selective D3 receptor antagonism.
References
- 1. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated locomotor activity without altered striatal dopamine contents in Nurr1 heterozygous mice after acute exposure to methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high affinity ligand binding conformation of the nuclear 1,25-dihydroxyvitamin D3 receptor is functionally linked to the transactivation domain 2 (AF-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-GSK598809: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-GSK598809.
This compound is a potent and selective dopamine D3 receptor antagonist.[1][2][3] According to the Safety Data Sheet (SDS) for this compound hydrochloride, the substance is not classified as a hazardous substance or mixture.[4] However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Immediate Safety and Handling Precautions
While this compound is not classified as hazardous, prudent laboratory practices should always be observed.[4] Avoid inhalation, and contact with skin and eyes. In case of contact, follow the first aid measures outlined in the table below. Engineering controls such as ensuring adequate ventilation and the provision of an accessible safety shower and eye wash station are recommended.
| Precautionary Measure | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound in a laboratory setting. This protocol is based on guidelines for the disposal of non-hazardous chemical waste.
Step 1: Decontamination of Empty Containers
-
Thoroughly rinse empty containers of this compound with a suitable solvent, such as DMSO, in which the compound is soluble.
-
Collect the solvent rinseate for proper disposal as chemical waste.
-
Once decontaminated, the containers can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Step 2: Disposal of Unused or Waste this compound
-
For small quantities of unused or waste this compound, the preferred method is to dissolve the compound in a combustible solvent (e.g., ethanol or a mixture compatible with your institution's waste stream).
-
Transfer the resulting solution to a designated and properly labeled chemical waste container.
-
The waste container should be clearly labeled with the contents, including the name of the chemical and the solvent used.
Step 3: Final Disposal
-
The sealed and labeled chemical waste container should be sent for incineration at a licensed waste disposal facility.
-
Always follow your institution's specific procedures for chemical waste pickup and disposal.
Signaling Pathway Context: Dopamine D3 Receptor Antagonism
While not directly related to disposal, understanding the mechanism of action of this compound can be valuable for researchers. As a dopamine D3 receptor antagonist, it blocks the binding of dopamine to the D3 receptor, thereby modulating downstream signaling pathways.
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.
References
Personal protective equipment for handling (-)-GSK598809
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-GSK598809. The following procedures are based on available safety data to ensure safe handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound hydrochloride is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended when handling this compound.
Summary of Recommended PPE
| Protection Type | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat or long-sleeved clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
General Handling Precautions:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory area.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. [cite: in_between_content]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As it is a research chemical, it should be treated as chemical waste.
-
Waste Container: Use a designated, properly labeled, and sealed container for chemical waste.
-
Disposal Route: Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.
Quantitative Safety Data
The available Safety Data Sheet for this compound hydrochloride indicates that there are no components with established occupational exposure limit values.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
